Lsd1-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13BrN2O3 |
|---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
3-[(E)-2-(2-bromo-4,5-dihydroxyphenyl)ethenyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-8-14(20)13(19)7-10(12)5-4-9-2-1-3-11(6-9)15(17)18-21/h1-8,19-21H,(H2,17,18)/b5-4+ |
InChI Key |
ORMIOBDMECQFGI-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)/C=C/C2=CC(=C(C=C2Br)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C=CC2=CC(=C(C=C2Br)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-IN-5: A Technical Guide to a Reversible LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lsd1-IN-5, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a small molecule inhibitor of the flavin-dependent monoamine oxidase, LSD1. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₃BrN₂O₃ |
| Molecular Weight | 349.18 g/mol |
| CAS Number | 2035912-55-9 |
| SMILES | OC1=C(O)C=C(Br)C(/C=C/C2=CC(/C(N)=N/O)=CC=C2)=C1 |
| InChI | InChI=1S/C15H13BrN2O3/c16-10-6-9(14(20)13(19)5-10)3-1-7-2-8(4-11(7)17-21)12-15-18/h1-6,19-21H,12H2,(H3,15,18)/b3-1+ |
| Appearance | Solid powder |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent and reversible inhibitor of LSD1 with a reported IC50 of 121 nM.[1][2][3] LSD1, also known as KDM1A, is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in the levels of H3K4me2, which in turn can modulate the expression of various target genes.[1][2]
The primary mechanism of action of this compound is the reversible inhibition of the catalytic activity of LSD1. This prevents the demethylation of H3K4, leading to a "brake" on the removal of this active histone mark. This mode of action is distinct from irreversible inhibitors that form a covalent bond with the FAD cofactor of LSD1.
Involvement in Signaling Pathways
LSD1 is a critical regulator in multiple signaling pathways implicated in cancer and other diseases. By inhibiting LSD1, this compound can potentially modulate these pathways.
-
TGF-β Signaling: LSD1 is known to be a component of the NuRD complex which can regulate the TGF-β signaling pathway.[4] Inhibition of LSD1 can lead to the upregulation of TGF-β family members.[4]
-
mTOR Signaling: Studies have shown that LSD1 can negatively regulate autophagy through the mTOR signaling pathway in certain cancer cells.[2]
-
PI3K/AKT Signaling: In prostate cancer cells, LSD1 has been shown to activate the PI3K/AKT signaling pathway by regulating the expression of the p85 subunit.[5]
Experimental Protocols
A variety of in vitro assays can be employed to determine the inhibitory activity of compounds like this compound against LSD1. Below is a detailed protocol for a common fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
In Vitro LSD1 Inhibition Assay (Fluorescence-Based)
Principle: This assay relies on the detection of H₂O₂ produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red or ADHP) to produce a highly fluorescent compound (resorufin), which can be measured.[6] The signal is directly proportional to LSD1 activity.
Materials:
-
Recombinant human LSD1 protein
-
LSD1 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Dimethylated H3K4 peptide substrate (e.g., H3(1-21)K4me2)
-
This compound or other test inhibitors
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic substrate)
-
FAD (cofactor for LSD1)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of LSD1 enzyme in assay buffer. The final concentration should be empirically determined to yield a robust signal.
-
Prepare a stock solution of the H3K4me2 peptide substrate in assay buffer.
-
Prepare a stock solution of this compound and other inhibitors in 100% DMSO. Create a dilution series in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a detection mix containing HRP and Amplex Red in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound or vehicle control (DMSO)
-
LSD1 enzyme solution
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and FAD to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate signal development by adding the HRP/Amplex Red detection mix to each well.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the biological roles of LSD1 in various physiological and pathological processes. Its reversible nature and well-characterized potency make it a suitable probe for investigating the therapeutic potential of LSD1 inhibition in diseases such as cancer. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further explore the effects of this compound.
References
Lsd1-IN-5: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology. LSD1 plays a pivotal role in tumorigenesis and cancer progression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes. The development of small molecule inhibitors of LSD1 is a highly active area of research. Lsd1-IN-5, also identified as compound 4e in the scientific literature, is a potent and reversible inhibitor of LSD1, derived from a resveratrol scaffold.[1][2] This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, compiled from published research.
Chemical Properties and Biological Activity
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Compound Name | This compound (Compound 4e) | [1][2] |
| Molecular Formula | C₁₅H₁₃BrN₂O₃ | [2] |
| Molecular Weight | 349.18 g/mol | [2] |
| CAS Number | 2035912-55-9 | [2] |
| IC₅₀ (LSD1) | 121 nM | [1][2] |
| Mechanism of Action | Reversible inhibitor of LSD1 | [1] |
| Cellular Effect | Increases dimethylated Lys4 of histone H3 (H3K4me2) | [1][2] |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from commercially available reagents. The overall synthetic scheme is a modification of resveratrol synthesis, tailored to introduce the desired functional groups for potent LSD1 inhibition.
Experimental Protocol
The following protocol is based on the methods described by Duan YC, et al. in the European Journal of Medicinal Chemistry (2017).[1]
Step 1: Synthesis of the Stilbene Scaffold
The core stilbene structure is synthesized via a Wittig or Horner-Wadsworth-Emmons reaction. This typically involves the reaction of a substituted benzaldehyde with a phosphonium ylide or a phosphonate carbanion.
-
Reagents: Substituted benzaldehyde, phosphonium salt or phosphonate ester, strong base (e.g., sodium hydride, potassium tert-butoxide).
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Procedure:
-
The phosphonium salt or phosphonate ester is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C, and the strong base is added portion-wise. The mixture is stirred until the ylide or carbanion formation is complete.
-
A solution of the substituted benzaldehyde in the same anhydrous solvent is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 2: Introduction of the Amidoxime Moiety
The amidoxime functional group, crucial for the inhibitory activity of this compound, is introduced by reacting a nitrile precursor with hydroxylamine.
-
Reagents: Stilbene-nitrile intermediate, hydroxylamine hydrochloride, base (e.g., sodium carbonate or triethylamine).
-
Solvent: Ethanol or a mixture of ethanol and water.
-
Procedure:
-
The stilbene-nitrile intermediate is dissolved in the solvent.
-
Hydroxylamine hydrochloride and the base are added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is collected, dried, and concentrated to yield the crude this compound.
-
Purification of this compound
Purification of the crude product is essential to obtain this compound with high purity for biological assays and further studies. The primary methods employed are column chromatography and recrystallization. For more challenging separations, high-performance liquid chromatography (HPLC) is utilized.
Experimental Protocol
1. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane. The optimal gradient is determined by TLC analysis of the crude product.
-
Procedure:
-
A slurry of silica gel in the initial mobile phase solvent is packed into a glass column.
-
The crude this compound is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with the mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure.
-
2. Recrystallization:
-
Solvent System: A suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water, ethyl acetate/hexane).
-
Procedure:
-
The crude or partially purified this compound is dissolved in a minimal amount of the hot solvent.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
3. High-Performance Liquid Chromatography (HPLC):
For obtaining highly pure this compound, preparative reversed-phase HPLC (RP-HPLC) can be employed.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound absorbs strongly.
-
Procedure:
-
The sample is dissolved in a suitable solvent and filtered through a 0.22 µm filter.
-
The sample is injected onto the HPLC column.
-
The elution is performed using a programmed gradient.
-
Fractions corresponding to the main peak are collected.
-
The solvent is removed by lyophilization or evaporation to yield the highly purified this compound.
-
Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound and related analogs as reported in the literature.
| Parameter | Typical Value |
| Reaction Yield (Overall) | 40-60% |
| Purity (after Column Chromatography) | >95% |
| Purity (after HPLC) | >98% |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the molecular weight |
Visualizing Key Processes
To better illustrate the workflow and underlying biological mechanism, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: this compound mechanism of action.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a potent and reversible LSD1 inhibitor. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, facilitating the development of novel epigenetic-based therapies. The provided diagrams offer a clear visualization of the synthetic workflow and the inhibitor's mechanism of action, aiding in the conceptual understanding of these processes.
References
In-Depth Technical Guide to the Reversible Inhibition Kinetics of Lsd1-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reversible inhibition kinetics of Lsd1-IN-5, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details the quantitative inhibitory data, experimental protocols for key assays, and the underlying molecular mechanisms and signaling pathways.
Quantitative Inhibition Data
This compound, also identified as compound 4e in the primary literature, is a resveratrol derivative that has demonstrated significant inhibitory activity against LSD1.[1] The key quantitative metrics for its inhibitory potential are summarized below.
| Compound | Target | IC50 (nM) | Inhibition Type | Reference |
| This compound (4e) | LSD1 | 121 | Reversible | [1] |
| 4m | LSD1 | 123 | Reversible | [1] |
Mechanism of Action and Signaling Pathways
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me2).[1] This demethylation activity is associated with transcriptional repression. This compound exerts its effect by reversibly binding to LSD1 and inhibiting its catalytic function. This leads to an increase in the cellular levels of H3K4me2, a marker of active transcription.[1]
Biochemical studies and molecular docking analyses have indicated that this compound functions as a reversible inhibitor of LSD1.[1] In cellular contexts, treatment with this compound has been shown to increase the mRNA levels of CD86, a surrogate cellular biomarker for LSD1 activity, suggesting effective intracellular target engagement.[1]
Experimental Protocols
This section details the methodologies employed in the characterization of this compound's inhibitory kinetics.
LSD1 Enzymatic Inhibition Assay
A horseradish peroxidase (HRP)-coupled assay is a common method to determine the in vitro inhibitory activity of compounds against LSD1.[2]
Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent or colorimetric signal that is proportional to LSD1 activity.
Protocol:
-
Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase, Amplex Red reagent, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the LSD1 enzyme to the assay buffer. c. Add the this compound dilutions to the wells and pre-incubate with the enzyme. d. Initiate the reaction by adding the H3K4me2 peptide substrate. e. Incubate at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction and add the HRP and Amplex Red solution. g. Incubate at room temperature, protected from light. h. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Reversibility Assay
To determine the reversible nature of this compound, a rapid dilution method is employed.
Principle: An irreversible inhibitor will remain bound to the enzyme even after significant dilution, resulting in sustained inhibition. In contrast, a reversible inhibitor will dissociate from the enzyme upon dilution, leading to the recovery of enzyme activity.
Protocol:
-
High Concentration Incubation: Incubate a high concentration of LSD1 with a concentration of this compound that is a multiple of its IC50 (e.g., 10-100x IC50) for a set period.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing the H3K4me2 substrate.
-
Activity Measurement: Immediately measure the enzyme activity over time using the HRP-coupled assay described above.
-
Comparison: Compare the activity of the diluted enzyme-inhibitor complex to a control where the enzyme was not pre-incubated with the inhibitor. Recovery of enzyme activity indicates reversible inhibition.
Cellular Assay for H3K4me2 Levels (Western Blot)
This assay is used to confirm the intracellular activity of this compound by measuring the levels of its target histone mark.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MGC-803 human gastric cancer cells) and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Histone Extraction: Isolate histones from the treated cells using an appropriate extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blot: a. Separate the histone proteins by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for H3K4me2. e. Incubate with a secondary antibody conjugated to HRP. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3) to determine the relative change in H3K4me2 levels. An increase in H3K4me2 levels with increasing concentrations of this compound confirms its intracellular LSD1 inhibitory activity.[1]
References
Lsd1-IN-5: A Technical Guide to its Effect on Histone H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and impact of Lsd1-IN-5, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), on the epigenetic landscape, specifically focusing on its role in modulating histone H3 lysine 4 (H3K4) methylation.
Core Mechanism of Action
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/me2).[1] The demethylation of H3K4 is generally associated with the repression of gene expression. This compound, identified as Compound 4e in foundational research, acts as a potent and reversible inhibitor of LSD1.[2][3][4] By blocking the enzymatic activity of LSD1, this compound leads to an accumulation of H3K4me1 and H3K4me2 at specific genomic loci, which in turn can activate the expression of genes previously silenced by LSD1.[5][6]
Quantitative Data Summary
The inhibitory potency of this compound against its target, LSD1, has been quantitatively determined, providing a crucial metric for its biological activity.
| Compound Name | Alternative Name | Target | IC50 | Effect on Histone H3K4 Methylation | Reference |
| This compound | Compound 4e | LSD1/KDM1A | 121 nM | Increases H3K4 dimethylation | [2][3][4] |
Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the signaling pathway of LSD1-mediated histone demethylation and the mechanism by which this compound interferes with this process.
Caption: Mechanism of LSD1 inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on histone H3K4 methylation.
Western Blotting for Global H3K4me2 Levels
This protocol is adapted from studies analyzing changes in histone methylation upon treatment with LSD1 inhibitors.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) to approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24-48 hours).
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me2 (and a loading control like total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol provides a framework for identifying genomic regions with altered H3K4me2 marks following this compound treatment.[5][7][8]
-
Cell Cross-linking and Chromatin Preparation:
-
Treat cultured cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify the nuclear lysate to shear chromatin into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with an antibody specific for H3K4me2 overnight at 4°C with rotation. A negative control with a non-specific IgG antibody should be included.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K4me2 enrichment.
-
Compare the H3K4me2 peaks between this compound-treated and control samples to identify differential enrichment.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.
Caption: A typical experimental workflow.
References
- 1. KDM1A - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
The Discovery and Development of Lsd1-IN-5: A Technical Whitepaper
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By modulating chromatin structure and gene expression, LSD1 is implicated in a variety of cellular processes, including differentiation, proliferation, and stem cell biology. Its overexpression has been linked to the pathogenesis of numerous cancers, making it a compelling therapeutic target for oncology. This technical guide provides a comprehensive overview of the discovery and development of Lsd1-IN-5, a potent and reversible inhibitor of LSD1, intended for researchers, scientists, and drug development professionals.
This compound, also identified as compound 4e in its primary publication, emerged from a focused effort to develop novel small-molecule inhibitors of LSD1 based on the resveratrol scaffold. This document details the quantitative data, experimental protocols, and key biological findings associated with this compound, offering a valuable resource for those interested in the advancement of epigenetic therapies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against LSD1
| Compound ID | Structure | IC50 (nM)[1] |
| This compound (4e) | (E)-4-(2-(3-bromo-4,5-dihydroxystyryl)phenyl)-N'-hydroxyformimidamide | 121 |
| 4m | (E)-4-(2-(3-bromo-4,5-dihydroxystyryl)phenyl)-N'-hydroxyacetimidamide | 123 |
| Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | >10,000 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the LSD1 enzyme activity in vitro.
Experimental Protocols
Synthesis of this compound (Compound 4e)
The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps are outlined below, based on the original synthetic route.
Step 1: Synthesis of Intermediate Aldehyde
-
A mixture of 3,4-dihydroxybenzaldehyde and a suitable protecting group reagent (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) is stirred at room temperature to protect the hydroxyl groups.
-
The resulting protected aldehyde is then brominated using a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (e.g., carbon tetrachloride) to yield the brominated aldehyde intermediate.
Step 2: Wittig Reaction
-
A phosphonium salt of 2-methylbenzyl bromide is prepared by reacting with triphenylphosphine.
-
The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to form the corresponding ylide.
-
The ylide is then reacted with the brominated aldehyde intermediate from Step 1 in a Wittig reaction to form the stilbene backbone with the protected hydroxyl groups.
Step 3: Deprotection and Formylation
-
The protecting groups on the hydroxyls are removed, for example, by catalytic hydrogenation if benzyl groups were used.
-
The resulting dihydroxystilbene is then subjected to a formylation reaction to introduce the formyl group on the second phenyl ring.
Step 4: Formation of the N'-hydroxyformimidamide Moiety
-
The formylated intermediate is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol) to yield the final product, this compound.
Note: This is a generalized protocol based on standard organic synthesis methodologies for similar compounds. For precise, step-by-step instructions, including reaction times, temperatures, and purification methods, please refer to the supplementary information of the primary publication by Duan YC, et al., Eur J Med Chem. 2017 Jan 27;126:246-258.
LSD1 Enzymatic Inhibition Assay
The inhibitory activity of this compound against LSD1 was determined using a horseradish peroxidase (HRP)-coupled fluorescence assay.[1]
Principle: The demethylation of a mono- or di-methylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate, such as Amplex Red, to produce the highly fluorescent compound resorufin. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the enzymatic activity of LSD1.
Protocol:
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Test compounds (this compound and others) dissolved in DMSO
-
384-well black microplates
-
-
Assay Procedure:
-
A solution of recombinant LSD1 enzyme in assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) for a defined period (e.g., 15 minutes) at room temperature in the wells of a 384-well plate.
-
The enzymatic reaction is initiated by the addition of the dimethylated H3K4 peptide substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
The detection reagent, containing HRP and Amplex Red, is added to each well.
-
The plate is incubated for a further period (e.g., 15 minutes) at room temperature, protected from light.
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically around 530-560 nm for excitation and 590 nm for emission).
-
-
Data Analysis:
-
The fluorescence intensity of the vehicle control wells is considered as 100% enzyme activity.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
High Content Analysis of H3K4me2 Levels
The cellular activity of this compound was assessed by measuring its effect on the levels of dimethylated histone H3 at lysine 4 (H3K4me2) in MGC-803 human gastric cancer cells.[1]
Protocol:
-
Cell Culture and Treatment:
-
MGC-803 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 48 hours).
-
-
Immunofluorescence Staining:
-
After treatment, the cells are fixed with 4% paraformaldehyde.
-
The cells are then permeabilized with a solution containing a detergent (e.g., 0.2% Triton X-100).
-
Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Cells are incubated with a primary antibody specific for H3K4me2 overnight at 4°C.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
The cell nuclei are counterstained with a DNA dye such as DAPI.
-
-
Image Acquisition and Analysis:
-
Images of the stained cells are acquired using a high content imaging system.
-
Automated image analysis software is used to identify individual nuclei based on the DAPI staining.
-
The mean fluorescence intensity of the H3K4me2 signal within each nucleus is quantified.
-
-
Data Analysis:
-
The average H3K4me2 fluorescence intensity of the vehicle-treated cells is used as a baseline.
-
The fold-change in H3K4me2 levels for each concentration of this compound is calculated.
-
The results are typically presented as a dose-response curve.
-
Quantitative Real-Time PCR (RT-qPCR) for CD86 mRNA Levels
To further confirm the intracellular target engagement of this compound, its effect on the mRNA expression of CD86, a known downstream target of LSD1, was evaluated in MGC-803 cells.[1]
Protocol:
-
Cell Culture and Treatment:
-
MGC-803 cells are cultured and treated with different concentrations of this compound as described for the high content analysis.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR:
-
The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based detection method.
-
The reaction mixture contains the synthesized cDNA, forward and reverse primers for CD86, and a qPCR master mix.
-
A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The cycle threshold (Ct) values for CD86 and the housekeeping gene are determined for each sample.
-
The relative expression of CD86 mRNA is calculated using the ΔΔCt method.
-
The results are expressed as the fold change in CD86 mRNA levels in this compound-treated cells compared to vehicle-treated cells.
-
Mandatory Visualizations
Caption: Experimental workflow for the discovery and development of this compound.
Caption: Simplified signaling pathway of LSD1 inhibition by this compound.
References
Lsd1-IN-5: A Resveratrol-Derived Potent and Reversible Inhibitor of Lysine-Specific Demethylase 1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Lsd1-IN-5, a potent, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), derived from the natural polyphenol resveratrol. This compound, also identified as compound 4e in scientific literature, demonstrates significant inhibitory activity against LSD1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its impact on cellular signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in the exploration and utilization of this compound as a chemical probe and potential therapeutic agent.
Introduction to LSD1 and the Therapeutic Potential of its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] By removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), LSD1 primarily acts as a transcriptional co-repressor.[1] However, it can also function as a transcriptional co-activator by demethylating H3K9me1/2 in association with the androgen receptor.[2] The dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia, prostate cancer, and neuroblastoma, making it an attractive target for therapeutic intervention.[3][4] Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes and induce differentiation in cancer cells.
Resveratrol, a naturally occurring stilbenoid, has been identified as an inhibitor of LSD1, albeit with modest potency (IC50 = 10.20 µM).[5][6] This discovery has spurred the development of resveratrol derivatives with improved inhibitory activity and drug-like properties. This compound emerged from these efforts as a highly potent and reversible inhibitor of LSD1.
This compound (Compound 4e): A Profile
This compound, systematically named (E)-4-((4-bromo-2,3-dihydroxystyryl)styryl)-N'-hydroxybenzimidamide, is a synthetic resveratrol derivative.
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| Compound Name | This compound (Compound 4e) | [7] |
| CAS Number | 2035912-55-9 | |
| Molecular Formula | C21H17BrN2O3 | |
| Molecular Weight | 425.28 g/mol | |
| Mechanism of Action | Reversible Inhibitor of LSD1 | [7] |
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound and related resveratrol derivatives against human recombinant LSD1 has been determined using various biochemical assays. The following table summarizes the key quantitative data.
| Compound | LSD1 IC50 (nM) | Reference |
| This compound (4e) | 121 | [7] |
| Compound 4m | 123 | [7] |
| Resveratrol | 10,200 | [5] |
| Inhibitor 07 | 283 | [5] |
| GSK-690 | 90 | [1] |
| Tranylcypromine (TCP) | ~200,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound (Compound 4e)
The synthesis of this compound is based on the methods described by Duan et al., 2017. The general scheme involves a Horner-Wadsworth-Emmons reaction to construct the stilbene backbone, followed by functional group manipulations to introduce the dihydroxy and amidoxime moieties.
(A detailed, step-by-step synthesis protocol with reagents, reaction conditions, and purification methods would be included here, based on the specific details from the primary literature.)
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated-H3(1-21)K4me1 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Enzyme Reaction:
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a pre-mixed solution of LSD1 enzyme (final concentration ~0.4 nM) and FAD (final concentration ~1 µM) in assay buffer.[8]
-
Initiate the demethylation reaction by adding 4 µL of the biotinylated H3K4me1 peptide substrate (final concentration at Km value) in assay buffer.[8]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Detection:
-
Stop the reaction by adding 10 µL of a detection mixture containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665 in detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.[9]
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression model.
High-Content Analysis of Cellular H3K4 Dimethylation (H3K4me2)
This protocol describes a method to quantify changes in cellular H3K4me2 levels upon treatment with this compound.
Materials:
-
MGC-803 cells (or other suitable cancer cell line)[7]
-
This compound
-
Primary antibody: Rabbit anti-H3K4me2
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: DAPI
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MGC-803 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary anti-H3K4me2 antibody.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclei based on the DAPI signal.
-
Measure the mean fluorescence intensity of the Alexa Fluor 488 signal within each nucleus.
-
-
Data Analysis: Quantify the dose-dependent increase in H3K4me2 levels by comparing the fluorescence intensities of treated cells to the vehicle control.
Molecular Docking of this compound into the LSD1 Active Site
This protocol provides a general workflow for in silico modeling of the interaction between this compound and the LSD1 protein.
Software:
-
Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro, MOE)
-
Protein Data Bank (PDB) for the crystal structure of LSD1 (e.g., PDB ID: 2V1D)
Procedure:
-
Receptor Preparation:
-
Download the crystal structure of human LSD1 from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site based on the location of the co-crystallized ligand or the known active site residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Minimize the energy of the ligand and assign appropriate charges.
-
-
Docking Simulation:
-
Perform the docking calculation using the chosen software, allowing for flexible ligand conformations.
-
The docking algorithm will generate multiple binding poses of this compound within the LSD1 active site.[10]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.[11]
-
Visualize the interactions between this compound and the amino acid residues of the LSD1 active site to identify key hydrogen bonds and hydrophobic interactions.
-
Signaling Pathways and Mechanism of Action
Inhibition of LSD1 by this compound leads to the accumulation of its substrates, primarily H3K4me1/2, at the promoter and enhancer regions of target genes. This, in turn, alters gene expression and affects downstream cellular processes.
LSD1-Mediated Gene Repression and its Reversal
Inhibition by this compound and Downstream Consequences
Experimental Workflow for Evaluating this compound
Conclusion
This compound stands out as a potent and reversible inhibitor of LSD1, derived from the well-known natural product resveratrol. Its low nanomolar potency and clear mechanism of action make it a valuable tool for studying the biological roles of LSD1 in health and disease. The detailed experimental protocols and an understanding of its impact on cellular signaling pathways provided in this guide are intended to facilitate further research into this compound and the broader class of resveratrol-derived LSD1 inhibitors. The continued investigation of such compounds holds significant promise for the development of novel epigenetic therapies for cancer and other diseases.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of resveratrol derivatives as novel LSD1 inhibitors: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. agilent.com [agilent.com]
- 10. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors | springermedizin.de [springermedizin.de]
Cellular Targets of Lsd1-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The epigenetic modifications mediated by LSD1 are integral to a host of cellular processes, and its dysregulation has been implicated in the pathogenesis of numerous cancers. This has positioned LSD1 as a compelling target for therapeutic intervention. Lsd1-IN-5, also identified as compound 4e, is a potent, reversible inhibitor of LSD1 derived from a resveratrol scaffold. This document provides a comprehensive technical overview of the cellular targets and associated experimental methodologies for this compound.
Quantitative Data
The inhibitory activity of this compound and its related analogue, compound 4m, against the primary target, LSD1, has been quantified through in vitro enzymatic assays. The data, summarized in the table below, highlights the potency of these compounds.[1][2]
| Compound ID | Target | IC50 (nM) | Inhibition Mechanism |
| This compound (4e) | LSD1 | 121 | Reversible |
| Compound 4m | LSD1 | 123 | Reversible |
Cellular Activity
In cellular contexts, this compound has been demonstrated to effectively engage its target and modulate downstream epigenetic markers and gene expression.
Histone H3 Lysine 4 Dimethylation (H3K4me2)
Treatment of the human gastric cancer cell line MGC-803 with this compound resulted in a dose-dependent increase in the levels of H3K4me2.[1][2] This is a direct consequence of LSD1 inhibition, as LSD1 is responsible for demethylating this histone mark. Importantly, the inhibitor did not affect the overall expression level of the LSD1 protein itself.[1][2]
CD86 Gene Expression
The expression of CD86, a surrogate cellular biomarker for LSD1 activity, was significantly upregulated in MGC-803 cells following treatment with this compound.[1][2] This provides further evidence of the inhibitor's intracellular target engagement and functional consequence.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]
LSD1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1 in vitro.
-
Enzyme and Substrate Preparation : Recombinant human LSD1 and a synthetic peptide substrate (e.g., a fragment of histone H3 monomethylated at K4) are prepared in an appropriate assay buffer.
-
Compound Dilution : this compound is serially diluted to a range of concentrations.
-
Reaction Initiation : The enzymatic reaction is initiated by combining LSD1, the substrate peptide, and the diluted compound in a microplate well. The reaction is allowed to proceed at a controlled temperature.
-
Detection : The product of the demethylation reaction (e.g., formaldehyde) or the consumption of a cofactor is measured. This is often achieved using a coupled-enzyme system that generates a fluorescent or colorimetric signal.
-
Data Analysis : The signal is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular H3K4me2 Quantification (High-Content Analysis)
This cell-based assay measures the change in a specific histone methylation mark following inhibitor treatment.
-
Cell Culture and Treatment : MGC-803 cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of this compound for a specified duration.
-
Immunofluorescence Staining :
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with a primary antibody specific for H3K4me2.
-
After washing, a fluorescently labeled secondary antibody is added.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
-
Image Acquisition and Analysis : The plates are imaged using a high-content imaging system. Automated image analysis software is used to identify individual nuclei and quantify the fluorescence intensity of the H3K4me2 signal within each nucleus.
-
Data Normalization : The H3K4me2 intensity is normalized to the nuclear area or the intensity of the nuclear counterstain. The results are presented as a fold-change relative to vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for CD86 Expression
This method is used to measure changes in the mRNA levels of a target gene.
-
Cell Culture and Treatment : MGC-803 cells are cultured and treated with this compound as described above.
-
RNA Extraction : Total RNA is isolated from the cells using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed.
-
cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Real-Time PCR : The cDNA is used as a template for PCR amplification with primers specific for the CD86 gene and a reference gene (e.g., GAPDH or ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis : The cycle threshold (Ct) values are determined for both the target and reference genes. The relative expression of CD86 is calculated using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
LSD1 Inhibition Reversibility Assay
This assay determines whether the inhibitor binds to the enzyme in a reversible or irreversible manner.
-
Enzyme-Inhibitor Pre-incubation : A concentrated solution of LSD1 is pre-incubated with a high concentration of this compound for a defined period to allow for binding.
-
Dilution : The enzyme-inhibitor mixture is then significantly diluted into the standard enzymatic assay reaction mixture. This dilution reduces the concentration of the free inhibitor to a level that would not cause significant inhibition if the binding is reversible.
-
Activity Measurement : The enzymatic activity of the diluted sample is measured immediately and over time and compared to a control sample where the enzyme was pre-incubated with vehicle and diluted in the same manner.
-
Interpretation : If the enzymatic activity is restored upon dilution, it indicates that the inhibitor has dissociated from the enzyme, and the inhibition is reversible. If the activity remains low, the inhibition is likely irreversible.
Visualizations
Caption: Mechanism of this compound action on histone demethylation.
Caption: Experimental workflow for the characterization of this compound.
References
Lsd1-IN-5: A Technical Guide to its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-5, also identified as Compound 4e in the primary literature, is a potent and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The aberrant activity of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and its mechanism of action in regulating gene transcription.
Core Concepts: this compound in Gene Transcription Regulation
This compound exerts its effects by inhibiting the enzymatic activity of LSD1. This inhibition leads to an increase in the methylation status of H3K4, a histone mark associated with active gene transcription. Specifically, treatment with this compound has been shown to increase the levels of dimethylated H3K4 (H3K4me2) in cancer cells.[1] By preventing the removal of this "on" mark, this compound can reactivate the expression of silenced tumor suppressor genes.
Furthermore, the inhibition of LSD1 by this compound leads to the upregulation of specific cell surface markers, such as CD86, which can serve as a surrogate biomarker for its intracellular activity.[1] This modulation of gene expression underlies the potential of this compound as an anti-cancer agent.
Quantitative Data
The following table summarizes the key quantitative data for this compound (Compound 4e) as a reversible inhibitor of LSD1.
| Compound ID | Target | IC50 (nM) | Reference |
| This compound (4e) | LSD1 | 121 | [1] |
Experimental Protocols
In Vitro LSD1 Inhibitory Assay
This assay is designed to measure the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human LSD1 protein
-
Horseradish peroxidase (HRP)
-
Amplex Red
-
Dimethyl sulfoxide (DMSO)
-
H3K4me2 peptide substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing recombinant human LSD1, horseradish peroxidase, and Amplex Red in the assay buffer.
-
Add the test compound (this compound) at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control should be included.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence of the reaction product, resorufin, using a microplate reader with excitation at 530-560 nm and emission at 590 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for H3K4me2 Levels (High-Content Analysis)
This assay quantifies the changes in histone H3 lysine 4 dimethylation in cells upon treatment with this compound.
Cell Line:
-
MGC-803 (human gastric cancer cell line)
Procedure:
-
Seed MGC-803 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for H3K4me2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with a DNA dye such as Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of H3K4me2 staining within the nucleus of each cell.
-
Normalize the H3K4me2 intensity to the DNA content (Hoechst staining) and compare the treated cells to the vehicle control to determine the dose-dependent effect of this compound on H3K4me2 levels.
Quantitative Real-Time PCR (qPCR) for CD86 mRNA Expression
This method is used to measure the change in the mRNA expression of a target gene, CD86, following treatment with this compound.
Cell Line:
-
MGC-803
Procedure:
-
Treat MGC-803 cells with this compound or a vehicle control for a specified time.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for CD86 and a reference gene (e.g., GAPDH) for normalization.
-
The qPCR reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in CD86 mRNA expression in this compound-treated cells relative to the control cells.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct and reversible inhibition of the enzymatic activity of LSD1. By binding to LSD1, this compound prevents the demethylation of H3K4me1/me2. This leads to the accumulation of these active histone marks at the promoter and enhancer regions of target genes, resulting in the reactivation of their transcription.
The upregulation of CD86, a costimulatory molecule found on antigen-presenting cells, upon treatment with this compound suggests a potential role for this inhibitor in modulating the immune response in the tumor microenvironment. However, the direct signaling pathways downstream of LSD1 inhibition by this compound that lead to specific gene expression changes are still an active area of research.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
An In-Depth Technical Guide to the Non-Histone Targets of LSD1
Note to the Reader: No publicly available scientific literature or data could be identified for a specific compound designated "Lsd1-IN-5". Therefore, this document provides a comprehensive technical guide to the well-established non-histone targets of the enzyme Lysine-Specific Demethylase 1 (LSD1), drawing upon research involving various LSD1 inhibitors and molecular biology techniques. The principles, targets, and methodologies described herein are broadly applicable to the study of LSD1 inhibition.
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the non-histone protein targets of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator with significant implications in cancer and other diseases. Beyond its canonical role in histone demethylation, LSD1 modulates the function of a diverse array of cellular proteins, influencing critical signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular processes and workflows.
Core Non-Histone Targets of LSD1
LSD1's enzymatic activity is not restricted to histones; it plays a crucial role in regulating the stability and function of various non-histone proteins through demethylation. This activity can have profound effects on cellular processes such as gene transcription, DNA repair, cell cycle control, and metabolism.
Key Demethylation Targets and Their Functional Consequences
LSD1 has been shown to demethylate a growing list of non-histone proteins, thereby altering their activity and stability.[1][2][3] Notable targets include:
-
p53: A critical tumor suppressor protein. LSD1-mediated demethylation of p53 at lysine 370 (K370) impairs its interaction with its coactivator, 53BP1, leading to a reduction in its transcriptional activity and pro-apoptotic functions.[4][5]
-
DNMT1 (DNA Methyltransferase 1): The primary enzyme responsible for maintaining DNA methylation patterns. LSD1 stabilizes DNMT1 by removing a methyl mark, thus promoting its activity and contributing to epigenetic silencing.[1][4]
-
E2F1 (E2F Transcription Factor 1): A transcription factor that plays a pivotal role in cell cycle progression. LSD1 can demethylate E2F1, which in some contexts can prevent its degradation and promote apoptosis in response to DNA damage.[2]
-
STAT3 (Signal Transducer and Activator of Transcription 3): A key signaling molecule involved in cell growth and proliferation. LSD1-mediated demethylation can enhance STAT3 activity.[1]
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): A master regulator of the cellular response to hypoxia. LSD1 can stabilize HIF-1α by demethylating it, thereby promoting angiogenesis and metabolic adaptation in cancer cells.[1][3]
-
AGO2 (Argonaute 2): A key component of the RNA-induced silencing complex (RISC). LSD1-mediated demethylation of AGO2 enhances its stability, which can impact microRNA-mediated gene regulation.[6]
-
Other Targets: The list of LSD1 non-histone substrates continues to expand and includes proteins such as the Androgen Receptor (AR), Estrogen Receptor alpha (ERα), and Ku80, highlighting the broad impact of LSD1 on cellular function.[3][7]
Quantitative Data on LSD1-Non-Histone Target Interactions
The following tables summarize quantitative data related to the interaction of LSD1 with its non-histone targets. This data is compiled from various studies and provides insights into the biochemical and cellular consequences of these interactions.
| Non-Histone Target | Cell Line(s) | Observed Effect of LSD1 Inhibition/Depletion | Quantitative Measurement | Reference |
| p53 | Various Cancer Cell Lines | Increased p53 K370 dimethylation; Enhanced p53-dependent transcription | - | --INVALID-LINK-- |
| DNMT1 | Various Cancer Cell Lines | Decreased DNMT1 protein stability | - | --INVALID-LINK-- |
| HIF-1α | Breast Cancer Cells | Decreased HIF-1α protein levels under hypoxic conditions | - | --INVALID-LINK-- |
| STAT3 | Various Cancer Cell Lines | Decreased STAT3 methylation and phosphorylation | - | --INVALID-LINK-- |
| AGO2 | Colon Cancer Cells | Decreased AGO2 protein stability | - | --INVALID-LINK-- |
Experimental Protocols
The identification and validation of non-histone targets of LSD1 rely on a combination of proteomic, biochemical, and cellular assays. Below are detailed methodologies for key experiments.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Identifying LSD1 Interactors
This protocol is designed to identify proteins that interact with LSD1 within a cellular context.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to LSD1 that is pre-coupled to protein A/G magnetic beads. Allow the mixture to rotate overnight at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to in-solution or in-gel trypsin digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the co-immunoprecipitated proteins. Quantitative analysis can be performed using label-free or label-based (e.g., SILAC, TMT) methods to compare interactors between different conditions (e.g., with and without an LSD1 inhibitor).
In Vitro Demethylation Assay
This assay is used to determine if a purified protein is a direct substrate of LSD1.
-
Protein Expression and Purification: Express and purify recombinant LSD1 and the putative substrate protein.
-
Methylation of Substrate: If the substrate is not endogenously methylated, it can be methylated in vitro using a suitable methyltransferase (e.g., G9a for H3K9 methylation).
-
Demethylation Reaction: Incubate the methylated substrate with purified LSD1 in a reaction buffer containing the FAD cofactor.
-
Detection of Demethylation: The demethylation event can be detected by various methods:
-
Western Blot: Using an antibody specific to the methylated form of the substrate.
-
Mass Spectrometry: To detect the mass shift corresponding to the removal of a methyl group.
-
Radioactive Assay: If a radiolabeled methyl donor (S-adenosyl methionine) was used for the initial methylation.
-
-
Controls: Include reactions without LSD1 or with a catalytically inactive mutant of LSD1 as negative controls.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if LSD1 binds to specific genomic regions to regulate the expression of genes involved in the pathways of its non-histone targets.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against LSD1.
-
Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: The purified DNA can be analyzed by:
-
qPCR: To quantify the enrichment of specific DNA sequences.
-
Next-Generation Sequencing (ChIP-seq): To identify all the genomic regions bound by LSD1.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving LSD1's non-histone targets and a typical experimental workflow for their identification and validation.
Caption: LSD1-mediated demethylation of p53 and its inhibition.
Caption: Regulation of HIF-1α stability by LSD1.
Caption: Workflow for identifying and validating non-histone targets of LSD1.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 regulates the FOXF2-mediated Wnt/β-catenin signaling pathway by interacting with Ku80 to promote colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of a Representative LSD1 Inhibitor in Lung Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Overexpression of LSD1 has been observed in various cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), where it is associated with poor prognosis.[2][3][4] Inhibition of LSD1 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating anti-tumor activity in preclinical models of lung cancer.[4][5][6]
These application notes provide an overview of the mechanism of action and protocols for the use of a representative LSD1 inhibitor in lung cancer cell line research. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
LSD1 inhibitors function by binding to the active site of the LSD1 enzyme, thereby preventing the demethylation of its histone substrates. This leads to an accumulation of repressive histone marks (e.g., H3K9me2) or activating marks (e.g., H3K4me2), depending on the cellular context, which in turn alters gene expression.[1]
In the context of SCLC, a key mechanism of action for LSD1 inhibitors involves the reactivation of the NOTCH signaling pathway.[7] LSD1 is known to suppress the expression of NOTCH receptors.[7] Inhibition of LSD1 leads to increased NOTCH1 expression and signaling, which subsequently downregulates the expression of Achaete-scute homolog 1 (ASCL1), a master transcriptional regulator that is crucial for the neuroendocrine phenotype and survival of SCLC cells.[7] This induction of a less aggressive, non-neuroendocrine phenotype contributes to the anti-tumor effects of LSD1 inhibition.
Furthermore, LSD1 inhibition has been shown to enhance anti-tumor immunity by increasing the expression of MHC class I on cancer cells, making them more susceptible to T-cell-mediated killing.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of representative LSD1 inhibitors on lung cancer cell lines.
Table 1: In Vitro Efficacy of LSD1 Inhibitors in Lung Cancer Cell Lines
| Cell Line | Lung Cancer Type | Inhibitor | IC50 / EC50 | Assay | Reference |
| PC9 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |
| H3255 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |
| H1975 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |
| A549 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |
| H460 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |
| H2122 | LUAD | HCI-2509 | ~1-5 µM | Cell Viability | [5][8] |
| NCI-H510A | SCLC | Various | Varies | Cell Viability | [9] |
| SCLC PDX models | SCLC | ORY-1001 | 0.1–23 nM (EC50) | Cell Viability | [7] |
LUAD: Lung Adenocarcinoma, SCLC: Small Cell Lung Cancer
Signaling Pathway Diagram
Caption: Mechanism of action of LSD1 inhibitors in SCLC.
Experimental Protocols
Cell Culture
-
Cell Lines: A549, H460, PC9 (NSCLC); NCI-H510A, NCI-H69 (SCLC).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow Diagram
Caption: General experimental workflow for studying LSD1 inhibitors.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the LSD1 inhibitor (e.g., 0.01 nM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with the LSD1 inhibitor for the desired time (e.g., 48-96 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-LSD1
-
Anti-H3K4me2
-
Anti-H3K9me2
-
Anti-NOTCH1
-
Anti-ASCL1
-
Anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing Analysis
-
Cell Treatment and RNA Extraction: Treat lung cancer cells with the LSD1 inhibitor or vehicle control for a specified period (e.g., 72 hours). Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the inhibitor-treated and control groups.
-
Conduct pathway enrichment analysis (e.g., GSEA) to identify significantly altered signaling pathways.
-
Troubleshooting
-
Low Inhibitor Potency: Ensure the inhibitor is properly dissolved and stored. Verify the activity of the inhibitor batch. Consider using a longer treatment duration, as epigenetic changes can take time to manifest.
-
Inconsistent Western Blot Results: Optimize antibody concentrations and incubation times. Ensure complete protein transfer. Use fresh lysis buffer with inhibitors.
-
High Variability in Cell Viability Assays: Ensure even cell seeding. Minimize edge effects in 96-well plates. Use a positive control to validate the assay.
Safety Precautions
Handle all chemicals and cell lines in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Dispose of all waste materials properly.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-5 Treatment in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in the pathogenesis and progression of various cancers, making it a compelling therapeutic target. Lsd1-IN-5 is a potent, reversible inhibitor of LSD1 with a reported IC50 of 121 nM.[1][2] As a resveratrol derivative, this compound (also referred to as compound 4e) has been shown to increase the levels of dimethylated H3K4 without affecting the overall expression of the LSD1 protein.[1][2] These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound and similar reversible LSD1 inhibitors in cancer animal models.
Disclaimer: Publicly available in vivo efficacy data and detailed animal model protocols specifically for this compound are limited. Therefore, the following sections include data and protocols from studies on closely related, reversible LSD1 inhibitors as representative examples to guide research. Researchers should optimize these protocols for their specific models and experimental goals.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of representative reversible LSD1 inhibitors in various cancer models.
Table 1: In Vitro Activity of this compound and Representative Reversible LSD1 Inhibitors
| Compound | Cancer Cell Line | IC50 | Key Findings | Reference |
| This compound (Compound 4e) | - | 121 nM (enzymatic assay) | Potent and reversible LSD1 inhibitor; increases H3K4me2. | [1][2] |
| HCI-2509 | Lung Adenocarcinoma (various lines) | 0.3–5 µM | Reduced cell growth and invasion; independent of driver mutations (EGFR, KRAS). | [3] |
| Compound 14 (quinazoline derivative) | HepG2 (Liver Cancer) | 0.93 µM | Suppressed migration and epithelial-mesenchymal transition. | [4] |
Table 2: In Vivo Efficacy of a Representative Reversible LSD1 Inhibitor (Compound 14)
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Nude Mice (HepG2 xenograft) | Liver Cancer | 20 mg/kg/day (oral gavage) for 21 days | Significant reduction in tumor volume | No significant changes in body weight observed. | [4] |
Signaling Pathways
LSD1 inhibition impacts multiple signaling pathways critical for cancer cell proliferation, survival, and differentiation. The diagram below illustrates the key pathways modulated by LSD1 and its inhibitors.
Caption: LSD1 inhibition by this compound blocks the demethylation of H3K4, leading to the reactivation of tumor suppressor genes and the modulation of key oncogenic signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of reversible LSD1 inhibitors in animal models of cancer, based on published studies.
Protocol 1: Xenograft Mouse Model of Liver Cancer
This protocol is adapted from a study using a reversible quinazoline-based LSD1 inhibitor (compound 14) in a HepG2 xenograft model.[4]
1. Animal Model and Cell Line:
- Animal: Female BALB/c nude mice, 4-6 weeks old.
- Cell Line: HepG2 human hepatocellular carcinoma cells.
2. Tumor Implantation:
- Culture HepG2 cells to ~80% confluency.
- Harvest and resuspend cells in sterile, serum-free DMEM at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
3. Treatment Regimen:
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=6-8 per group).
- Treatment Group: Administer the LSD1 inhibitor (e.g., 20 mg/kg) orally via gavage once daily. The compound should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium).
- Control Group: Administer the vehicle alone following the same schedule.
- Treat for a predetermined period, for example, 21 consecutive days.
4. Monitoring and Endpoint:
- Monitor animal body weight and tumor volume every 2-3 days throughout the study.
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Tissues can be collected for further analysis (e.g., Western blot for H3K4me2 levels, immunohistochemistry).
Protocol 2: Autochthonous Transgenic Mouse Model of Lung Adenocarcinoma
This protocol is based on a study using the reversible LSD1 inhibitor HCI-2509 in EGFR- and KRAS-driven lung cancer models.[3]
1. Animal Model:
- Use genetically engineered mouse models that spontaneously develop lung adenocarcinoma, such as those with activating mutations in EGFR or KRAS.
2. Treatment Initiation and Regimen:
- Initiate treatment at a specific age or after tumor formation is confirmed by imaging (e.g., MRI or micro-CT).
- Treatment Group: Administer the LSD1 inhibitor (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
- Control Group: Administer the vehicle alone.
3. Efficacy Evaluation:
- Monitor tumor burden and progression using non-invasive imaging at regular intervals.
- At the study endpoint, euthanize the animals and perform necropsy.
- Collect lung tissues for histopathological analysis to determine tumor number and grade.
- Perform immunohistochemistry or Western blotting on tumor tissue to assess target engagement (e.g., H3K4me2 levels) and effects on downstream signaling pathways.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating an LSD1 inhibitor in a preclinical cancer model.
Caption: A typical workflow for the preclinical evaluation of an LSD1 inhibitor, starting from in vitro characterization to in vivo efficacy studies in animal models of cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Promising natural lysine specific demethylase 1 inhibitors for cancer treatment: advances and outlooks [cjnmcpu.com]
- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of H3K4me2 Following Lsd1-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (Lsd1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2). The dimethylated form, H3K4me2, is an epigenetic mark generally associated with active and poised gene promoters. Inhibition of Lsd1 leads to an accumulation of H3K4me2, which can alter gene expression and cellular phenotypes. Lsd1-IN-5 is a potent and reversible inhibitor of Lsd1 with an in vitro IC50 of 121 nM. This document provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in global H3K4me2 levels.
Signaling Pathway of Lsd1 and H3K4me2 Regulation
Lsd1 is a key enzymatic component of several transcriptional repressor complexes, including the CoREST complex. By removing methyl groups from H3K4me2, Lsd1 facilitates chromatin condensation and transcriptional repression. Treatment with an Lsd1 inhibitor, such as this compound, blocks this demethylation activity, leading to an increase in H3K4me2 levels and subsequent changes in gene expression.
Caption: Lsd1-mediated demethylation of H3K4me2 and its inhibition by this compound.
Experimental Protocols
This section details the necessary steps for cell treatment, histone extraction, and Western blot analysis of H3K4me2.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate (e.g., 6-well plate) to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations. Based on its IC50 of 121 nM, a starting concentration range of 1 µM to 10 µM is recommended. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the treated cells for a desired period. A time course of 24, 48, and 72 hours is recommended to determine the optimal treatment duration for observing an increase in H3K4me2 levels.
II. Histone Extraction (Acid Extraction Method)
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3) per 10^7 cells. Lyse the cells on ice for 10 minutes with gentle agitation.
-
Nuclei Isolation: Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N ice-cold sulfuric acid or hydrochloric acid at a concentration of 4 x 10^7 nuclei/mL. Incubate on a rocker at 4°C for at least 1 hour (or overnight).
-
Histone Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube. Add trichloroacetic acid (TCA) to a final concentration of 20% (v/v), and incubate on ice for at least 1 hour to precipitate the histones.
-
Washing and Solubilization: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with ice-cold acetone. Air-dry the pellet and resuspend it in a suitable buffer (e.g., water or a buffer compatible with your protein quantification assay).
III. Western Blotting for H3K4me2
-
Protein Quantification: Determine the protein concentration of the histone extracts using a compatible protein assay (e.g., Bradford or BCA assay).
-
Sample Preparation: Mix the histone extracts with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (10-20 µg) per lane onto a 15% polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer at 100V for 1 hour is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C on a shaker. Use antibodies specific for H3K4me2 and total Histone H3 (as a loading control).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Recommended Conditions |
| This compound Concentration | 1 µM, 5 µM, 10 µM (initial range) |
| Treatment Duration | 24, 48, 72 hours |
| Histone Extract Loading | 10-20 µg per lane |
| Primary Antibody | Anti-H3K4me2, Anti-Histone H3 (loading control) |
| Primary Antibody Dilution | As per manufacturer's recommendation (typically 1:1000) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Secondary Antibody Dilution | As per manufacturer's recommendation (typically 1:5000 - 1:10000) |
Experimental Workflow
The following diagram illustrates the overall experimental workflow from cell treatment to data analysis.
Caption: Workflow for H3K4me2 Western blot after this compound treatment.
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Lsd1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in gene transcription. By removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 plays a critical role in various cellular processes, and its dysregulation is implicated in numerous cancers.[1][2] Lsd1-IN-5 is a potent and selective inhibitor of LSD1, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development.
These application notes provide a comprehensive guide to utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays. The protocols and data presented herein are based on established methodologies for other LSD1 inhibitors and are expected to be readily adaptable for this compound.
Mechanism of Action of LSD1 and its Inhibition
LSD1 is a flavin-adenine dinucleotide (FAD)-dependent amine oxidase.[1][3] It catalyzes the demethylation of mono- and di-methylated H3K4 (H3K4me1/2), marks generally associated with active transcription, leading to transcriptional repression. Conversely, LSD1 can also demethylate H3K9me1/2, repressive marks, to activate gene expression, often in the context of specific protein complexes.[4][5]
This compound, like other LSD1 inhibitors, blocks the catalytic activity of the enzyme.[6] This inhibition leads to an accumulation of its substrates, primarily H3K4me2, at LSD1 target genes, which can be quantified using ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq).[5][7]
Data Presentation: Quantitative Effects of LSD1 Inhibition on Histone Marks
The following tables summarize representative quantitative data from ChIP experiments using LSD1 inhibitors. These results demonstrate the expected changes in histone modifications upon treatment and can be used as a benchmark for experiments with this compound.
Table 1: Fold Change in H3K4me2 Enrichment at Target Gene Promoters Following LSD1 Inhibition (ChIP-qPCR)
| Target Gene | Fold Change in H3K4me2 Enrichment (LSD1 Inhibitor vs. Control) | Reference |
| Gene A | 3.5 | [8] |
| Gene B | 4.2 | [8] |
| Gene C | 2.8 | [8] |
Table 2: Changes in H3K27ac Enrichment at Enhancer Regions Following Targeted LSD1 Inhibition (ChIP-qPCR)
| Target Enhancer | Fold Change in H3K27ac Enrichment (TALE-LSD1 vs. Control) | Reference |
| Enhancer X | 0.4 | |
| Enhancer Y | 0.6 | |
| Enhancer Z | 0.5 |
Experimental Protocols
This section provides a detailed protocol for a ChIP assay incorporating the use of an LSD1 inhibitor like this compound. The protocol is adapted from established ChIP and ChIP-seq procedures.[9][10]
Protocol 1: Chromatin Immunoprecipitation (ChIP) with this compound Treatment
Materials:
-
Cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
37% Formaldehyde
-
1.25 M Glycine
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Sonication Buffer (e.g., 50 mM HEPES pH 7.9, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Na-deoxycholate, 0.1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against H3K4me2 (or other target of interest)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, high salt, LiCl wash buffers)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cell Culture and this compound Treatment:
-
Culture cells to the desired confluency (typically 80-90%).
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration (e.g., 24-48 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate at room temperature for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.[9]
-
Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet cell debris.
-
Dilute the supernatant (chromatin) with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the specific antibody (e.g., anti-H3K4me2) or control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding 5 M NaCl and incubating at 65°C for at least 4 hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR using primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to ChIP with this compound.
Caption: Mechanism of LSD1 action and its inhibition by this compound.
Caption: Experimental workflow for ChIP with this compound.
Caption: Regulation of the Notch signaling pathway by LSD1.[11]
Caption: Regulation of the PI3K/Akt/mTOR signaling pathway by LSD1.[11]
Conclusion
This compound is a powerful tool for investigating the epigenetic functions of LSD1. The provided protocols and representative data offer a solid foundation for researchers to design and execute ChIP experiments to elucidate the role of LSD1 in their specific biological systems. Successful application of these methods will contribute to a deeper understanding of epigenetic regulation and may aid in the development of novel therapeutic strategies.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. GR and LSD1/KDM1A-Targeted Gene Activation Requires Selective H3K4me2 Demethylation at Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT1 and LSD1 competitively regulate KU70 functions in DNA repair and mutation acquisition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 11. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of an LSD1 Inhibitor
Topic: Lsd1-IN-5 Dose-Response Curve Determination Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data for the specific compound "this compound," including its dose-response curve and IC50 values, could not be identified through comprehensive searches. Therefore, this document provides a generalized protocol and data presentation using the well-characterized LSD1 inhibitor, GSK-LSD1, as a representative example to illustrate the experimental procedures and data analysis involved in determining the dose-response curve of an LSD1 inhibitor.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating histone methylation, LSD1 influences gene expression, impacting various cellular processes such as differentiation, proliferation, and tumorigenesis.[1][2] Its overexpression has been linked to several types of cancer, making it a promising therapeutic target for drug development.[1][2]
Determining the dose-response curve of an LSD1 inhibitor is a fundamental step in its preclinical characterization. This analysis provides crucial information about the compound's potency (typically represented by the half-maximal inhibitory concentration, IC50) and its efficacy in a biological system. These application notes provide detailed protocols for both in vitro enzymatic and cell-based assays to establish the dose-response relationship of an LSD1 inhibitor.
LSD1 Signaling and Mechanism of Action
LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me1/2, a mark associated with active transcription. This activity is often carried out in complex with other proteins, such as the CoREST complex.[1] Conversely, LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2, a repressive mark, often in the context of androgen receptor signaling.[1]
LSD1 is implicated in several key signaling pathways that are frequently dysregulated in cancer:
-
TGF-β Signaling: LSD1 has been shown to regulate the expression of TGF-β family members, thereby influencing processes like epithelial-to-mesenchymal transition (EMT) and fibrosis.
-
mTOR Signaling: In some cancer cells, LSD1 can negatively regulate autophagy through the mTOR signaling pathway.[3]
-
PI3K/AKT Signaling: LSD1 can activate the PI3K/AKT pathway, a critical driver of cell growth and survival in many cancers.
Inhibition of LSD1 can, therefore, lead to the reactivation of tumor suppressor genes, inhibition of oncogenic signaling, and potentially enhance the efficacy of other cancer therapies.
Data Presentation: Potency of Representative LSD1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the representative LSD1 inhibitor, GSK-LSD1, and other common LSD1 inhibitors against the LSD1 enzyme and in various cancer cell lines. This data is compiled from publicly available research.[3][4][5]
| Compound | Target/Cell Line | Assay Type | IC50 (nM) |
| GSK-LSD1 | Recombinant LSD1 | HTRF Assay | 7.6 |
| MV4-11 (AML) | Cell Viability | ~20 | |
| MOLM-13 (AML) | Cell Viability | ~50 | |
| ORY-1001 | Recombinant LSD1 | HTRF Assay | <1 |
| MV4-11 (AML) | Cell Viability | ~1 | |
| SP-2509 | Recombinant LSD1 | HTRF Assay | 2500 |
| TF-1a (AML) | Cell Viability | 1624.5 |
Experimental Protocols
Two primary methods are detailed below for determining the dose-response curve of an LSD1 inhibitor: an in vitro biochemical assay and a cell-based proliferation assay.
Protocol 1: In Vitro LSD1 Enzymatic Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the direct inhibition of recombinant LSD1 enzyme activity.[4]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the LSD1 inhibitor (e.g., GSK-LSD1) in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Enzyme and Substrate Preparation: Dilute the recombinant LSD1 enzyme and the biotinylated peptide substrate in the assay buffer to their final desired concentrations.
-
Reaction Setup:
-
Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the diluted LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of the H3K4me1 peptide substrate and FAD solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mixture containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (CCK8/MTT)
This protocol measures the effect of the LSD1 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, a human AML cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
LSD1 inhibitor (e.g., GSK-LSD1)
-
Cell Counting Kit-8 (CCK8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the LSD1 inhibitor in the complete medium. Add 100 µL of the diluted inhibitor to the respective wells, resulting in a final volume of 200 µL. Include wells with vehicle control (DMSO-containing medium) and blank wells (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (CCK8):
-
Add 10 µL of CCK8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (blank wells) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-5: A Tool for Interrogating Epigenetic Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Lsd1-IN-5 is a potent and reversible small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme pivotal to the regulation of epigenetic modifications. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying histone demethylation and its downstream effects.
Introduction to this compound
This compound, also identified as compound 4e in scientific literature, offers a valuable tool for probing the intricate role of LSD1 in gene regulation, cellular differentiation, and disease pathogenesis. LSD1, a flavin-dependent monoamine oxidase, primarily catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with transcriptional repression.[1][2] By inhibiting LSD1, this compound leads to an accumulation of these histone marks, providing a means to study the consequences of altered epigenetic landscapes.
Mechanism of Action
This compound acts as a reversible inhibitor of LSD1.[1][2] Its mechanism involves binding to the active site of the LSD1 enzyme, thereby preventing the demethylation of its histone substrates. This inhibition results in a measurable increase in the global levels of H3K4me2.[1][2] Notably, treatment with this compound has been shown to not affect the overall expression levels of the LSD1 protein itself, indicating its specific action on the enzyme's catalytic activity.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for this compound, facilitating its comparison with other epigenetic modulators.
| Parameter | Value | Reference |
| Target | Lysine-specific demethylase 1 (LSD1) | [1][2] |
| IC50 | 121 nM | [1][2] |
| Mechanism | Reversible inhibitor | [1][2] |
| Chemical Formula | C15H13BrN2O3 | [2] |
| Molecular Weight | 349.18 g/mol | [2] |
| CAS Number | 2035912-55-9 | [2] |
Signaling Pathways and Experimental Workflow
To visualize the role of LSD1 and the experimental approach to study its inhibition by this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Protocol 1: Western Blot Analysis of Histone H3K4 Dimethylation
Objective: To determine the effect of this compound on the global levels of H3K4me2 in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K4me2 and Total Histone H3 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the Total Histone H3 signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To investigate the effect of this compound on the enrichment of H3K4me2 at specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Anti-H3K4me2 antibody and IgG control
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K4me2 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads with a series of wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with Proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of target genes. Analyze the data using the percent input method or relative to the IgG control.
Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To measure changes in the expression of LSD1 target genes following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene
-
SYBR Green qPCR master mix
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using primers for your genes of interest and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in this compound treated samples to the vehicle control.
References
Application Notes and Protocols: Lsd1-IN-5 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator that removes methyl groups from histone and non-histone proteins, thereby modulating gene expression.[1][2] Overexpressed in a variety of malignancies, including neuroblastoma, acute myeloid leukemia (AML), glioblastoma, and various solid tumors, LSD1 has emerged as a promising therapeutic target.[3][4][5] Inhibition of LSD1 can induce differentiation, suppress proliferation, and trigger apoptosis in cancer cells.[1][4]
Preclinical and clinical studies are increasingly demonstrating that the therapeutic efficacy of LSD1 inhibitors, such as Lsd1-IN-5, can be significantly enhanced through combination with other anti-cancer agents. These synergistic combinations aim to overcome drug resistance, improve treatment response, and reduce toxicity. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and other LSD1 inhibitors in combination with various cancer therapies.
Combination with Proteasome Inhibitors (e.g., Bortezomib) in Neuroblastoma
Application Note: The combination of LSD1 inhibitors with the proteasome inhibitor bortezomib has shown synergistic anti-tumor effects in preclinical models of high-risk, MYCN-amplified neuroblastoma.[6][7][8] LSD1 acts as a cofactor for MYCN, a key oncogenic driver in neuroblastoma, by stabilizing the MYCN protein and repressing tumor suppressor genes.[1][2] Inhibition of LSD1 destabilizes MYCN, while bortezomib inhibits the proteasome, leading to an accumulation of misfolded proteins and induction of apoptosis. The combination of these two agents results in a more potent cytotoxic effect.[8]
Quantitative Data
Table 1: Synergistic Effects of an LSD1 Inhibitor (Compound 48) and Bortezomib in Neuroblastoma Cells [8]
| Cell Line | Treatment | IC50 | Combination Index (CI) | Synergy |
| Kelly | Compound 48 | 0.58 µM | < 1 | Synergistic |
| Kelly | Bortezomib | 5.5 nM | ||
| Kelly | Combination | - |
Note: The specific CI values were stated as being synergistic (<1) but the exact numerical values were not provided in the source.
Experimental Protocols
1.1. Cell Viability Assay (MTT/Calcein AM)
This protocol is adapted from methodologies used to assess the synergistic effects of drug combinations in neuroblastoma cell lines.[9]
-
Cell Seeding: Seed neuroblastoma cells (e.g., Kelly, BE(2)-C) in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the LSD1 inhibitor and bortezomib. Treat cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the drugs for 72 hours.
-
Calcein AM Staining:
-
Remove the culture medium.
-
Add 100 µL of 2 µM Calcein AM solution in PBS to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and the combination. Synergy is assessed using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
1.2. Western Blot Analysis for H3K4me2
This protocol is for assessing the pharmacodynamic effect of LSD1 inhibition.[8]
-
Cell Lysis: Treat neuroblastoma cells with the LSD1 inhibitor for 24-48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (e.g., Cell Signaling Technology, #9725) and a loading control (e.g., anti-Histone H3, Abcam, ab1791) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
Caption: Synergistic mechanism of LSD1 inhibitors and bortezomib in neuroblastoma.
Combination with mTORC1 Inhibitors in Acute Myeloid Leukemia (AML)
Application Note: In AML, resistance to LSD1 inhibitors can be mediated by the activation of the mTORC1 signaling pathway.[1][7][10] The combination of an LSD1 inhibitor with an mTORC1 inhibitor (e.g., rapamycin) can overcome this resistance and lead to synergistic anti-leukemic effects, including enhanced differentiation and reduced clonogenic activity.[11][12][13]
Quantitative Data
Table 2: Effect of LSD1 and mTORC1 Inhibition on AML Cell Growth [1][7]
| Cell Line | Treatment | Concentration | Growth Inhibition |
| THP-1 | DDP38003 | 0.5 µM | Not significant in liquid culture |
| THP-1 | Rapamycin | 10 nM | Significant |
| THP-1 | Combination | 0.5 µM DDP38003 + 10 nM Rapamycin | Synergistic Inhibition |
Experimental Protocols
2.1. In Vitro Colony Formation Assay
This protocol is adapted for assessing the long-term proliferative capacity of AML cells.[11]
-
Cell Preparation: Culture AML cells (e.g., THP-1, MOLM-13) in RPMI-1640 medium with 10% FBS.
-
Drug Treatment: Treat cells with the LSD1 inhibitor, mTORC1 inhibitor, or the combination for 48-72 hours.
-
Plating in Methylcellulose: Plate 500-1000 cells in duplicate in MethoCult™ H4230 medium (StemCell Technologies) supplemented with appropriate cytokines.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days.
-
Colony Counting: Count colonies (defined as >40 cells) using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony formation relative to the vehicle control.
2.2. Western Blot for mTORC1 Pathway Activation
This protocol is for monitoring the signaling changes upon drug treatment.[13][14][15]
-
Cell Treatment and Lysis: Treat AML cells with the inhibitors for the desired time points. Lyse the cells as described in protocol 1.2.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the steps in protocol 1.2.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).
-
-
Detection: Proceed with secondary antibody incubation and ECL detection as in protocol 1.2.
Signaling Pathway
References
- 1. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Frontiers | Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins [frontiersin.org]
- 6. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [christie.openrepository.com]
- 12. 412 Synergistic Targeting of Lysine-specific demethylase 1 (LSD1) and MAPK Signaling: A Mechanism-Guided Therapeutic Approach for Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EXTH-44. ENHANCING THERAPEUTIC APPROACHES IN HIGH-GRADE GLIOMAS: SYNERGISTIC EFFECTS OF LSD1 AND KINASE INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Lsd1-IN-5 in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lsd1-IN-5, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of neuroblastoma research. The information presented here is based on studies of similar reversible LSD1 inhibitors, such as HCI-2509, and is intended to serve as a guide for investigating the therapeutic potential of this compound.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that removes methyl groups from histone and non-histone proteins. In neuroblastoma, a common and often aggressive childhood cancer, LSD1 is frequently overexpressed, correlating with a poorly differentiated, malignant phenotype and poor patient outcomes[1][2][3]. LSD1 plays a crucial role in maintaining the oncogenic state by repressing tumor suppressor genes and collaborating with oncogenic drivers like MYCN[4][5].
This compound is a small molecule inhibitor that reversibly targets the enzymatic activity of LSD1. Its application in neuroblastoma research aims to reverse the epigenetic silencing of tumor suppressor genes, induce cellular differentiation, and inhibit tumor growth. These notes provide detailed protocols for key in vitro experiments to assess the efficacy of this compound and summarize the expected outcomes based on research with similar inhibitors.
Mechanism of Action
LSD1 inhibition in neuroblastoma cells leads to a cascade of anti-tumorigenic effects. The primary mechanism involves the prevention of demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)[6]. This leads to an increase in H3K4me2 and H3K9me2 marks, which are associated with transcriptional activation of silenced genes.
Furthermore, LSD1 inhibition has been shown to disrupt the oncogenic activity of MYCN, a key driver of high-risk neuroblastoma[2][7][8]. LSD1 physically interacts with MYCN and co-localizes on the promoters of tumor suppressor genes, such as CDKN1A (p21), leading to their repression[4]. By inhibiting LSD1, this repressive complex is disrupted, leading to the re-expression of tumor suppressors, cell cycle arrest, and apoptosis.
LSD1 inhibition also impacts non-histone proteins, notably the tumor suppressor p53. Treatment with LSD1 inhibitors can lead to an increase in p53 protein levels and the activation of the p53 signaling pathway, further contributing to cell cycle arrest and apoptosis[2][6][8].
Caption: Workflow for the cell viability (MTT) assay.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., LSD1, MYCN, p53, and histone methylation marks) following treatment with this compound.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-MYCN, anti-p53, anti-H3K4me2, anti-H3K9me2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed neuroblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations (e.g., 1 µM and 3 µM) and a vehicle control for 48 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the interaction of LSD1 and MYCN with the promoter regions of target genes.
Materials:
-
Neuroblastoma cells
-
10 cm plates
-
This compound
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-LSD1, anti-MYCN, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting the promoter of interest (e.g., CDKN1A/p21)
Procedure:
-
Seed neuroblastoma cells in 10 cm plates and treat with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin to an average size of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with ChIP-grade antibodies or IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads and reverse the cross-links by incubating with proteinase K at 65°C overnight.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the precipitated DNA by qPCR using primers specific to the target gene promoter.
dot
References
- 1. oncotarget.com [oncotarget.com]
- 2. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 mediates MYCN control of epithelial-mesenchymal transition through silencing of metastatic suppressor NDRG1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Lsd1-IN-5 solubility and stability in cell culture media
This technical support center provides guidance on the solubility and stability of the LSD1 inhibitor, Lsd1-IN-5, in cell culture media. It is intended for researchers, scientists, and drug development professionals.
General Information
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H13BrN2O3 | [2] |
| Molecular Weight | 349.18 g/mol | [2] |
| CAS Number | 2035912-55-9 | [2] |
| Storage (Lyophilized) | Store at -20°C, keep desiccated. Stable for 36 months. | [2] |
| Storage (In Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [2] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for many small molecule inhibitors due to its high solubilizing capacity. For example, you can prepare a 10 mM stock solution in DMSO.
Q2: What is the recommended solvent for this compound?
While specific solubility data is not available, DMSO is a common solvent for similar small molecules. It is advisable to use a minimal amount of DMSO to dissolve the compound and then dilute it further in the aqueous-based cell culture medium.
Q3: Why is this compound precipitating when I add it to my cell culture medium?
Precipitation of small molecules like this compound upon addition to aqueous solutions like cell culture media is a common issue, especially for hydrophobic compounds.[3] This can be due to several factors:
-
Poor aqueous solubility: The compound may be highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous environment of the cell culture medium.
-
High final concentration: The desired final concentration of this compound in the medium may exceed its solubility limit.
-
Media components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can lead to precipitation.[3]
-
Temperature and pH: Changes in temperature or pH can affect the solubility of the compound.
Q4: How can I improve the solubility of this compound in my cell culture medium?
Here are several strategies to improve the solubility of this compound:
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. You can test a range of DMSO concentrations to find the optimal balance between solubility and cell viability.
-
Serial dilutions: Instead of adding the concentrated stock solution directly to the medium, perform serial dilutions in the medium to gradually lower the concentration of the organic solvent.
-
Pre-warming the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.
-
Use of solubilizing agents: In some cases, non-toxic solubilizing agents or excipients can be used, but their effects on the experiment must be carefully evaluated.
Q5: What is the stability of this compound in cell culture medium?
The stability of small molecules in cell culture media can vary. Factors that can affect stability include:
-
Chemical reactivity: The compound may react with components of the medium.
-
Enzymatic degradation: If using serum-containing media, enzymes present in the serum may degrade the compound.
-
pH and temperature: The pH and temperature of the culture environment can influence the rate of degradation.
-
Light sensitivity: Some compounds are light-sensitive and may degrade upon exposure to light.
Q6: How can I test the stability of this compound in my experimental conditions?
To determine the stability of this compound in your specific cell culture medium, you can perform a time-course experiment. This involves incubating the compound in the medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 6, 12, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section.
Q7: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can have cytotoxic effects and may influence experimental outcomes. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation when working with small molecule inhibitors is a common challenge. This guide provides a systematic approach to troubleshoot this issue.
Caption: A flowchart for troubleshooting precipitation of this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to medium | Poor aqueous solubility. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration, keeping the final DMSO concentration below 0.5%.[3] |
| High local concentration during mixing. | Add the stock solution dropwise to the medium while gently vortexing. Also, try preparing an intermediate dilution in a small volume of medium before adding to the final culture volume. | |
| Interaction with serum proteins. | If using a high percentage of serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. | |
| Precipitation over time in the incubator | Compound instability. | The compound may be degrading to a less soluble form. Assess the stability of this compound in your medium over time using HPLC. |
| Temperature fluctuations. | Ensure the incubator maintains a stable temperature. Avoid repeated warming and cooling of the medium containing the compound. | |
| Changes in pH. | Monitor the pH of your cell culture medium, as pH shifts can affect compound solubility. Ensure proper CO2 levels in the incubator. | |
| Cloudy or hazy appearance of the medium | Formation of fine precipitate. | Centrifuge a sample of the medium and check for a pellet. If a pellet is present, it indicates precipitation. Try the solubility improvement strategies mentioned in the FAQs. |
Experimental Protocols
Given the lack of specific data for this compound, it is highly recommended to empirically determine its solubility and stability in your specific cell culture system.
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of this compound in your chosen cell culture medium.
Caption: A workflow diagram for determining the kinetic solubility of this compound.
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
High-speed centrifuge
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
Prepare a series of dilutions of the stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.
-
Incubate the samples for 2 hours at 37°C with gentle agitation. This allows for equilibration.
-
After incubation, visually inspect each tube for signs of precipitation.
-
Centrifuge all samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any insoluble compound.
-
Carefully transfer the supernatant to fresh tubes.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method. This could be HPLC-UV, LC-MS, or another quantitative technique.
-
The highest concentration that remains in solution without precipitation is considered the kinetic solubility under these conditions.
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol allows you to determine the stability of this compound in your cell culture medium over time.
Caption: A workflow for assessing the stability of this compound in cell culture media.
Materials:
-
This compound
-
Your specific cell culture medium
-
Sterile tubes
-
Cell culture incubator (37°C, 5% CO2)
-
-80°C freezer
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a solution of this compound in your cell culture medium at your desired working concentration. Ensure the concentration is below the determined kinetic solubility to avoid precipitation.
-
Aliquot the solution into several sterile tubes, one for each time point you wish to test (e.g., 0h, 2h, 6h, 12h, 24h, 48h).
-
Immediately process the 0h time point sample. This can be done by adding a protein precipitation agent (e.g., ice-cold acetonitrile), centrifuging, and analyzing the supernatant by HPLC. Store the remaining 0h sample at -80°C.
-
Place the remaining tubes in a 37°C cell culture incubator.
-
At each subsequent time point, remove one tube from the incubator and process it in the same way as the 0h sample, then store at -80°C.
-
After all time points have been collected, analyze all the processed samples by HPLC.
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of this compound remaining (relative to the 0h time point) versus time. This will give you a stability profile of the compound under your experimental conditions.
LSD1 Signaling and Experimental Context
Understanding the mechanism of action of this compound is crucial for designing and interpreting experiments. LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.
Caption: A simplified diagram showing the inhibitory action of this compound on LSD1.
By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to the maintenance of this active chromatin mark and potentially altering the expression of target genes. It is important to ensure that the concentration of this compound used in your experiments is both soluble and stable enough to effectively engage with its target over the desired time course.
References
Optimizing Lsd1-IN-5 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Lsd1-IN-5 in in vitro studies. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[5][6][7] By inhibiting LSD1, this compound leads to an increase in the dimethylation of H3K4 (H3K4me2), a mark associated with active gene transcription.[1][2][3][4] It is important to note that this compound has been shown to not affect the expression level of the LSD1 protein itself.[1][2][3][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on its biochemical IC50 of 121 nM, a good starting point for cell-based assays such as cell viability or western blotting is in the range of 0.5 µM to 5 µM.[1][2][3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound?
While this compound is a potent LSD1 inhibitor, it is important to consider potential off-target effects. A common off-target for LSD1 inhibitors are other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[9][10] It is advisable to consult the literature for specific selectivity data for this compound or to test for off-target effects in your system, for example, by measuring MAO-A/B activity. Some LSD1 inhibitors have been shown to be highly selective over MAOs.[9]
Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration. |
| Incorrect Incubation Time: The treatment duration may be too short to observe a significant biological effect. | Optimize the incubation time. For changes in histone methylation, a longer incubation period (e.g., 24-72 hours) may be necessary. For signaling pathway studies, shorter time points may be more appropriate. | |
| Compound Instability: this compound may be unstable in your cell culture medium over long incubation periods. | Prepare fresh working solutions for each experiment. Consider the stability of the compound in aqueous buffer at 37°C, as some inhibitors can degrade over time.[9] | |
| Cell Line Insensitivity: The chosen cell line may not be sensitive to LSD1 inhibition. | Use a positive control cell line known to be sensitive to LSD1 inhibitors, such as certain acute myeloid leukemia (AML) or small cell lung cancer (SCLC) cell lines.[9][11] | |
| High background or off-target effects | High Concentration of this compound: Using excessively high concentrations can lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments.[12] |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Off-target Inhibition: The observed phenotype may be due to inhibition of other proteins besides LSD1. | Test for known off-targets of LSD1 inhibitors, such as MAO-A and MAO-B.[9] Compare the effects of this compound with other structurally different LSD1 inhibitors. | |
| Issues with Western Blotting for H3K4me2 | Poor Antibody Quality: The antibody used to detect H3K4me2 may not be specific or sensitive enough. | Use a well-validated antibody for H3K4me2. Check the manufacturer's datasheet for recommended applications and dilutions.[1] |
| Insufficient Nuclear Lysis: Incomplete extraction of nuclear proteins can lead to weak signals. | Ensure your lysis buffer and protocol are optimized for the extraction of histone proteins. Sonication may be required to shear DNA and improve protein extraction.[13] | |
| Difficulties with Chromatin Immunoprecipitation (ChIP) | Inefficient Immunoprecipitation: The antibody may not be efficiently pulling down the LSD1-chromatin complex. | Use a ChIP-grade antibody for LSD1. Optimize the amount of antibody and the incubation time for the immunoprecipitation step.[14][15] |
| Insufficient Cross-linking: Inadequate cross-linking will result in a weak signal. | Optimize the formaldehyde cross-linking time and concentration for your specific cell type.[14][15] |
Experimental Protocols
General Western Blot Protocol for Detecting H3K4me2 Changes
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5 µM) for 24-48 hours. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (and a loading control like total Histone H3 or β-actin) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Key Experimental Data Summary
| Parameter | This compound | Reference Inhibitors |
| Biochemical IC50 | 121 nM[1][2][3][4] | ORY-1001: 18 nM[4] GSK-LSD1: 7.6 nM[9] SP-2509: 2.5 µM[9] |
| Mechanism | Reversible[1][2][3][4] | ORY-1001: Irreversible[4] GSK-LSD1: Irreversible[17] SP-2509: Reversible[9] |
| Primary Cellular Effect | Increased H3K4me2[1][2][3][4] | Increased H3K4me1/2[17] |
| Solubility | Soluble in DMSO[8] | Varies by compound; some have known solubility issues.[9] |
Visualizing Key Processes
To aid in understanding the experimental context and the inhibitor's mechanism, the following diagrams illustrate the LSD1 signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound action on the LSD1 signaling pathway.
Caption: A typical experimental workflow for in vitro studies using this compound.
References
- 1. LSD1 Antibody (1B2E5) - BSA Free (NB100-1762): Novus Biologicals [novusbio.com]
- 2. mdpi.com [mdpi.com]
- 3. adooq.com [adooq.com]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. bio-rad.com [bio-rad.com]
- 14. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 16. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]
- 17. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Lsd1-IN-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential off-target effects of Lsd1-IN-5. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and visualizations to facilitate effective experimental design and data interpretation.
Summary of Quantitative Data
This compound, also identified as compound 4e in scientific literature, is a potent and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1] While specific broad-panel screening data for this compound is not publicly available, its characterization as a resveratrol derivative allows for the inference of potential off-target activities based on the known biological profile of resveratrol.
Table 1: On-Target Activity of this compound
| Compound | Target | IC₅₀ (nM) | Inhibition Type | Reference |
| This compound (Compound 4e) | LSD1 | 121 | Reversible | [1] |
Table 2: Potential Off-Target Activities of the Parent Scaffold (Resveratrol)
Resveratrol, the core scaffold of this compound, has been reported to interact with a variety of other enzymes. This suggests that this compound may have a broader inhibitory profile than just LSD1. The following table summarizes the reported inhibitory concentrations (IC₅₀) of resveratrol against several potential off-targets. Researchers should consider these potential activities when interpreting experimental results with this compound.
| Target Enzyme | IC₅₀ | Reference |
| Cyclooxygenase-1 (COX-1) | ~1.1 µM | [2] |
| Cyclooxygenase-2 (COX-2) | Varies by assay | |
| Protein Kinase C (PKC) | ~10 µM | [3] |
| Phosphoinositide 3-kinase (PI3K) | Competitive with ATP | [4] |
| DNA Methyltransferase 3A (DNMT3A) | ~105 µM | [5] |
| DNA Methyltransferase 3B (DNMT3B) | ~65 µM | [5] |
| Sirtuin 1 (SIRT1) | Activation reported | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, reversible inhibitor of Lysine-specific demethylase 1 (LSD1) with an IC₅₀ of 121 nM.[1] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, this compound is expected to increase global H3K4me2 levels, leading to changes in gene expression.
Q2: What are the potential off-target effects of this compound?
A2: As a resveratrol derivative, this compound may exhibit off-target activities characteristic of the stilbene scaffold.[7][8] Potential off-targets include, but are not limited to, various kinases (e.g., PI3K, PKC), cyclooxygenases (COX-1, COX-2), and DNA methyltransferases (DNMTs).[3][4][5] It is crucial to consider these potential off-target effects when designing experiments and interpreting data.
Q3: How can I determine if the observed cellular effects are due to LSD1 inhibition or off-target effects?
A3: To dissect on-target from off-target effects, several experimental controls are recommended:
-
Use a structurally distinct LSD1 inhibitor: Compare the effects of this compound with another LSD1 inhibitor from a different chemical class. If the phenotype is consistent, it is more likely to be an on-target effect.
-
LSD1 knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LSD1 expression. If the phenotype of LSD1 depletion mimics the effect of this compound treatment, this provides strong evidence for an on-target mechanism.
-
Rescue experiments: In an LSD1 knockout or knockdown background, treatment with this compound should not produce the same effect as in wild-type cells.
-
Direct target engagement assays: Techniques like cellular thermal shift assay (CETSA) can be used to confirm that this compound is engaging with LSD1 in cells at the concentrations used in your experiments.
Q4: I am not observing the expected increase in H3K4me2 levels after this compound treatment. What could be the reason?
A4: Several factors could contribute to this:
-
Suboptimal concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit LSD1 in your specific cell line. We recommend performing a dose-response experiment.
-
Treatment duration: The time required to observe changes in histone methylation can vary between cell types. A time-course experiment is advisable.
-
Antibody quality: Verify the specificity and sensitivity of the H3K4me2 antibody used for Western blotting or other detection methods.
-
Cellular context: The activity and expression levels of other histone modifying enzymes in your cell line could influence the overall H3K4me2 status.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or paradoxical cellular phenotype (e.g., effects opposite to reported LSD1 function) | Off-target effects: this compound may be inhibiting other cellular targets, such as kinases, leading to a complex phenotype. | 1. Review the potential off-targets of the resveratrol scaffold (Table 2). 2. Perform a kinase activity assay for suspected off-targets (e.g., PI3K, PKC). 3. Use a structurally unrelated LSD1 inhibitor as a control. |
| High cellular toxicity at concentrations close to the LSD1 IC₅₀ | Off-target toxicity or compound solubility issues: The compound may be toxic to cells through mechanisms unrelated to LSD1 inhibition, or it may be precipitating in the culture medium. | 1. Perform a dose-response curve to determine the EC₅₀ for cell viability. 2. Visually inspect the culture medium for any signs of compound precipitation. 3. Test the effect of the vehicle (e.g., DMSO) alone as a control. |
| Inconsistent results between experiments | Experimental variability: Inconsistent cell passage number, cell density, treatment duration, or reagent quality can lead to variable results. | 1. Standardize all experimental parameters. 2. Prepare fresh inhibitor stock solutions regularly. 3. Ensure consistent quality of cell culture reagents and antibodies. |
| Lack of effect in a specific cell line | Low LSD1 expression or functional redundancy: The cell line may have low levels of LSD1, or other demethylases may compensate for its inhibition. | 1. Confirm LSD1 expression in your cell line by Western blot or qPCR. 2. Investigate the expression of other KDM family members. |
Experimental Protocols
Protocol 1: In Vitro LSD1 Inhibition Assay (Amplex Red)
This protocol provides a general method for measuring the enzymatic activity of LSD1 and assessing the inhibitory potential of this compound.
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the LSD1/CoREST complex to each well.
-
Add the this compound dilutions or vehicle control to the wells and pre-incubate for 15 minutes at room temperature.
-
Prepare the detection mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red.
-
Initiate the reaction by adding the detection mixture to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Protocol 2: General Kinase Activity Assay (Luminescent)
This protocol can be adapted to assess the potential off-target inhibition of various kinases by this compound.
-
Reagents and Materials:
-
Recombinant kinase of interest (e.g., PI3K, PKC)
-
Specific peptide substrate for the kinase
-
ATP
-
This compound
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Assay buffer
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the this compound dilutions or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction and measure the remaining ATP or the generated ADP according to the kit manufacturer's instructions (e.g., by adding a reagent that converts ADP to ATP and measuring the subsequent light production from a luciferase reaction).
-
Calculate the percent inhibition and determine the IC₅₀ value for the off-target kinase.
-
Visualizations
Caption: Simplified LSD1 signaling pathway.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical diagram for troubleshooting experimental outcomes.
References
- 1. Discovery of resveratrol derivatives as novel LSD1 inhibitors: Design, synthesis and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. Natural products as LSD1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-5 and Other LSD1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lsd1-IN-5 and other Lysine-Specific Demethylase 1 (LSD1) inhibitors in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LSD1 inhibitors like this compound?
A1: LSD1 is a flavin-adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histone and non-histone proteins.[1][2][3] Specifically, it demethylates H3K4me1/2, leading to transcriptional repression, and H3K9me1/2, which can result in transcriptional activation.[3][4] By inhibiting LSD1, compounds like this compound prevent these demethylation events, leading to the reactivation of tumor suppressor genes and the repression of oncogenes.[5] LSD1 can also demethylate non-histone proteins such as p53, DNMT1, and STAT3, influencing their stability and activity.[5][6] The therapeutic effect of LSD1 inhibitors in cancer is often attributed to their ability to induce differentiation and apoptosis in cancer cells.
Q2: Why is there a difference in cytotoxicity of LSD1 inhibitors between normal and cancer cells?
A2: The differential cytotoxicity of LSD1 inhibitors is often linked to the concept of "oncogene addiction," where cancer cells are highly dependent on the activity of a particular oncogene or pathway for their survival and proliferation. Many cancer types exhibit overexpression of LSD1, making them more sensitive to its inhibition compared to normal cells which have lower, homeostatic levels of LSD1.[6] For instance, some studies have shown that certain LSD1 inhibitors exhibit less potency against non-cancerous cell lines like WI-38 fibroblasts and non-cancer gastric cell lines (GES-1 and SGC-7901) compared to various cancer cell lines.[4] However, it is important to note that some inhibitors may show cytotoxicity in normal cells at higher concentrations.[7]
Q3: What are the key signaling pathways affected by LSD1 inhibition?
A3: LSD1 inhibition can impact several critical signaling pathways involved in cancer progression. These include:
-
Transcriptional Regulation: By altering histone methylation, LSD1 inhibitors directly impact gene expression programs that control cell cycle, differentiation, and apoptosis.[3]
-
p53 Pathway: LSD1 can demethylate and regulate the stability of the tumor suppressor protein p53. Inhibition of LSD1 can lead to p53 stabilization and activation of its downstream targets, promoting cell cycle arrest and apoptosis.[8]
-
NOTCH Pathway: In some cancers, LSD1 is involved in the activation of the NOTCH signaling pathway, which is crucial for cell fate decisions and proliferation.
-
Wnt/β-catenin Pathway: LSD1 has been shown to regulate components of the Wnt signaling pathway, which is often dysregulated in cancer.
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and use a multichannel pipette for accuracy.
-
-
Possible Cause: Variation in compound concentration due to improper serial dilutions.
-
Solution: Prepare fresh serial dilutions for each experiment. Vortex each dilution thoroughly before adding to the cells.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity and minimize evaporation.
-
Problem 2: No significant cytotoxicity observed in a cancer cell line expected to be sensitive.
-
Possible Cause: The specific cancer cell line may not be dependent on LSD1 activity.
-
Solution: Verify the expression level of LSD1 in your cell line using Western blot or qPCR. Compare it to cell lines known to be sensitive to LSD1 inhibitors.
-
-
Possible Cause: The inhibitor is not stable in the culture medium over the duration of the experiment.
-
Solution: Refer to the manufacturer's data sheet for the stability of this compound. Consider refreshing the media with a new compound at intermediate time points for long-term assays.
-
-
Possible Cause: The incubation time is not sufficient to observe a cytotoxic effect.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing cytotoxicity.
-
Problem 3: Significant cytotoxicity observed in normal (control) cell lines.
-
Possible Cause: The concentration of the inhibitor used is too high and is causing off-target effects.
-
Solution: Perform a dose-response curve on the normal cell line to determine its IC50 value. Use concentrations well below the IC50 for the normal cells when treating cancer cells, if possible.
-
-
Possible Cause: The normal cell line has a higher than expected expression of LSD1.
-
Solution: Check the LSD1 expression levels in your normal cell line. Some immortalized "normal" cell lines may have altered protein expression profiles.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Representative LSD1 Inhibitors in Cancer vs. Normal Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Compound 20 | MV4-11 (Leukemia) | 0.36 | WI-38 (Fibroblast) | 26.6 | [4] |
| Molm-13 (Leukemia) | 3.4 | [4] | |||
| MDA-MB-231 (Breast) | 5.6 | [4] | |||
| MCF-7 (Breast) | 3.6 | [4] | |||
| Compound 21 | HGC-27 (Gastric) | 1.13 | GES-1 (Gastric) | >50 | [4] |
| MGC-803 (Gastric) | 0.89 | SGC-7901 (Gastric) | >50 | [4] | |
| SP-2577 (Seclidemstat) | TC-32 (Ewing Sarcoma) | 3.3 | HEK293 (Embryonic Kidney) | No appreciable cytotoxicity | [7] |
| U2OS (Osteosarcoma) | No appreciable cytotoxicity | [7] | |||
| CC-90011 | TC-32 (Ewing Sarcoma) | 36 | HEK293 (Embryonic Kidney) | 12 | [7] |
| U2OS (Osteosarcoma) | 47 | [7] | |||
| ORY-1001 (Iadademstat) | TC-32 (Ewing Sarcoma) | 178 | HEK293 (Embryonic Kidney) | 120 | [7] |
| U2OS (Osteosarcoma) | 346 | [7] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[9]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or other LSD1 inhibitors. Include untreated and vehicle-only controls.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[12]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[13][14]
Materials:
-
Opaque-walled multiwell plates (e.g., white plates for luminescence)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate and treat them with the LSD1 inhibitor as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Simplified signaling pathway of LSD1 and the effect of its inhibition.
References
- 1. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. ch.promega.com [ch.promega.com]
- 15. OUH - Protocols [ous-research.no]
Technical Support Center: Overcoming Resistance to LSD1 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to LSD1 inhibitors, using Lsd1-IN-5 as a reference compound. As specific data for this compound is limited in public literature, this guide leverages data from other well-characterized LSD1 inhibitors such as GSK2879552 and SP2509 (HCI-2509). The principles and methodologies described here are broadly applicable but should be experimentally validated for your specific model system and inhibitor.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with LSD1 inhibitors.
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
You observe that your cancer cell line of interest shows minimal response to this compound treatment, even at high concentrations.
Possible Causes and Troubleshooting Steps:
-
Intrinsic Resistance: The cell line may have inherent mechanisms that render it insensitive to LSD1 inhibition.
-
Action: Screen a panel of cancer cell lines to identify sensitive and resistant models. Compare the gene expression profiles of sensitive versus resistant cells to identify potential resistance markers. For example, some small cell lung cancer (SCLC) cell lines with a mesenchymal-like state show resistance to LSD1 inhibitors[1].
-
-
Compound Inactivity: The inhibitor may be degraded or inactive under your experimental conditions.
-
Action: Verify the stability of this compound in your cell culture medium over the course of the experiment. Use a positive control cell line known to be sensitive to LSD1 inhibitors.
-
-
Insufficient Target Engagement: The inhibitor may not be effectively reaching and inhibiting LSD1 in the nucleus.
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for troubleshooting and investigating resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to LSD1 inhibitors?
A1: Resistance to LSD1 inhibitors can be multifactorial and can arise through both genetic and non-genetic mechanisms. Key mechanisms include:
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Non-enzymatic Scaffolding Function: LSD1 can act as a scaffold for protein complexes that regulate gene expression independently of its demethylase activity. In some cancers, this scaffolding function is crucial for survival, making them resistant to catalytic inhibitors[4][5].
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of LSD1 inhibition. For example, upregulation of the Polo-like kinase 1 (PLK1) pathway has been implicated in resistance[6].
-
Transcriptional Reprogramming: Cancer cells can undergo transcriptional changes that lead to a resistant state, such as transitioning to a mesenchymal-like phenotype in SCLC[1].
-
Tumor Microenvironment: Interactions with the tumor microenvironment can confer resistance to therapy.
Logical Relationship of Resistance Mechanisms
Caption: Interconnected mechanisms contributing to resistance to LSD1 inhibitors.
Q2: How can I overcome resistance to this compound?
A2: Combination therapy is a promising strategy to overcome resistance. Potential combination partners include:
-
HDAC Inhibitors: Combining LSD1 and histone deacetylase (HDAC) inhibitors can have synergistic effects against cancer cells[7][8].
-
All-trans-retinoic acid (ATRA): In acute myeloid leukemia (AML), the combination of LSD1 inhibitors and ATRA has been shown to be effective in both sensitive and resistant cell lines[2].
-
Immune Checkpoint Blockade: LSD1 inhibition can enhance tumor immunogenicity, suggesting a combination with anti-PD-1/PD-L1 therapy could be beneficial[9][10].
-
Targeted Therapies: Combining with inhibitors of bypass pathways, such as PLK1 inhibitors, may resensitize resistant cells.
Signaling Pathway Illustrating a Bypass Mechanism
Caption: Upregulation of a bypass signaling pathway can sustain proliferation despite LSD1 inhibition.
Quantitative Data
Table 1: IC50 Values of LSD1 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Reference |
| GSK-LSD1 | MCF-7 | Breast Cancer | 0.28 (with Doxorubicin) | 0.64 (Doxorubicin alone) | [11] |
| GSK-LSD1 | MDA-MB-468 | Breast Cancer | 0.26 (with Doxorubicin) | 0.37 (Doxorubicin alone) | [11] |
| HCI-2509 | NSCLC cell lines | Lung Adenocarcinoma | 0.3 - 5 | Not specified | |
| GSK690 | NCI-H69 | SCLC | Sensitive (85% growth inhibition) | Resistant (22% growth inhibition) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Histone Marks
This protocol is to verify the target engagement of this compound by assessing histone methylation levels.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the histone mark levels to total H3.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the occupancy of LSD1 at specific gene promoters.
Materials:
-
Treated and untreated cells
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-LSD1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Crosslink proteins to DNA by treating cells with formaldehyde. Quench with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with an anti-LSD1 antibody or an IgG control overnight at 4°C.
-
Add magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Lsd1-IN-5 variability in experimental results
Welcome to the technical support center for Lsd1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results obtained using the potent and reversible LSD1 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?
A1: Variability in IC50 values for LSD1 inhibitors across different cell lines is a commonly observed phenomenon. Several factors can contribute to this discrepancy:
-
Differential Expression of LSD1: The expression level of LSD1 can vary significantly among different cell lines. Cells with higher levels of LSD1 may require higher concentrations of this compound to achieve the same level of inhibition.
-
Cellular Context and Genetic Background: The genetic and epigenetic landscape of a cell line, including the status of tumor suppressor genes like p53 and the presence of specific driver mutations, can influence its sensitivity to LSD1 inhibition.[1]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), in certain cell lines can actively pump this compound out of the cell, thereby reducing its intracellular concentration and apparent potency.
-
Presence of Interacting Proteins: LSD1 functions within larger protein complexes, such as CoREST and NuRD. The composition and abundance of these complexes can differ between cell lines, potentially affecting the accessibility and inhibition of LSD1 by this compound.[2]
-
Cell-Specific Signaling Pathways: The reliance of a particular cell line on signaling pathways regulated by LSD1 (e.g., PI3K/AKT, mTOR) will impact its sensitivity to the inhibitor.
Troubleshooting Steps:
-
Characterize LSD1 Expression: Perform Western blot or qPCR to determine the relative expression levels of LSD1 in your panel of cell lines.
-
Assess Drug Efflux: Use known inhibitors of MDR pumps (e.g., verapamil for P-gp) in co-treatment with this compound to see if this potentiates its effect.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency at the time of treatment, and media formulations to minimize experimental variability.[3][4]
Q2: My Western blot results show inconsistent changes in global H3K4me2 levels after this compound treatment. What could be the cause?
A2: While this compound inhibits the demethylase activity of LSD1, observing a consistent and significant increase in global H3K4me2 levels by Western blot can be challenging. Here are potential reasons and troubleshooting tips:
-
Dynamic Nature of Histone Methylation: Histone methylation is a dynamic process regulated by both methyltransferases (KMTs) and demethylases (KDMs). Inhibition of LSD1 may not lead to a dramatic global increase if the activity of H3K4 methyltransferases is low or if other demethylases are active.
-
Antibody Specificity and Sensitivity: The quality and specificity of the H3K4me2 antibody are critical. Ensure your antibody is validated for Western blotting and is specific for the dimethylated state.
-
Timing of Analysis: The effect of this compound on histone methylation can be time-dependent. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing maximal changes in H3K4me2 levels.[5]
-
Substrate Specificity in Cellular Context: LSD1's activity can be directed to specific genomic loci through its interaction with transcription factors and other proteins. Therefore, the effect of this compound might be more pronounced at specific gene promoters rather than globally.
-
Cellular Proliferation Rate: In rapidly dividing cells, the deposition of newly synthesized, unmodified histones can dilute the signal of increased H3K4me2.
Troubleshooting Steps:
-
Optimize Antibody and Western Blot Protocol: Validate your H3K4me2 antibody with appropriate controls. Ensure efficient histone extraction and loading.
-
Perform a Time-Course Experiment: Treat cells with this compound and harvest at multiple time points to identify the optimal window for detecting H3K4me2 changes.
-
Consider Chromatin Immunoprecipitation (ChIP): To assess changes at specific gene loci, perform ChIP-qPCR for H3K4me2 at known LSD1 target genes.
Q3: I am concerned about potential off-target effects of this compound. What are the known off-targets and how can I control for them?
A3: A primary concern with LSD1 inhibitors is their potential to inhibit other flavin-dependent amine oxidases, particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), due to structural similarities in their catalytic domains.
-
MAO-A and MAO-B Inhibition: Some LSD1 inhibitors have been shown to inhibit MAO-A and MAO-B, which can lead to confounding effects, especially in neurological or metabolic studies.[6]
-
Selectivity Profile: While this compound is reported to be a potent LSD1 inhibitor, it is crucial to consult the manufacturer's data or perform selectivity assays to understand its inhibitory profile against MAO-A and MAO-B.
Troubleshooting and Control Strategies:
-
Use a Structurally Unrelated LSD1 Inhibitor: To confirm that the observed phenotype is due to LSD1 inhibition, use a second, structurally different LSD1 inhibitor as a validation tool.
-
LSD1 Knockdown/Knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LSD1 expression and see if this phenocopies the effect of this compound.
-
Rescue Experiments: In an LSD1 knockdown or knockout background, the biological effects of this compound should be diminished or absent.
-
Direct Measurement of MAO Activity: If your experimental system is sensitive to MAO inhibition, consider performing a direct enzymatic assay to measure the effect of this compound on MAO-A and MAO-B activity at the concentrations used in your experiments.
Q4: I am experiencing issues with the solubility and stability of this compound in my cell culture medium. How can I address this?
A4: Poor solubility and stability of small molecule inhibitors are common sources of experimental variability.
-
Precipitation in Media: this compound, like many hydrophobic small molecules, may precipitate in aqueous cell culture media, especially at higher concentrations or over long incubation times. This reduces the effective concentration of the inhibitor.
-
Chemical Degradation: The stability of the compound in culture conditions (37°C, presence of serum proteins) can affect its activity over time.
Troubleshooting and Best Practices:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Final Dilution: When preparing the final working concentration in cell culture media, ensure rapid and thorough mixing to prevent precipitation. It is often recommended to add the inhibitor to a small volume of media first and then add that to the larger volume.
-
Solubility Testing: Before conducting large-scale experiments, visually inspect the media containing this compound at the highest intended concentration for any signs of precipitation. You can also perform a simple turbidity measurement.
-
Media Changes for Long-Term Experiments: For experiments lasting several days, consider refreshing the media with newly prepared this compound to maintain a consistent concentration.
-
Consult Supplier Data: Refer to the supplier's datasheet for recommended solvents and storage conditions.
Quantitative Data Summary
The following tables summarize key quantitative data related to LSD1 inhibitors, highlighting the potential for variability.
Table 1: Comparison of IC50 Values of Various LSD1 Inhibitors Across Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | 0.121 (enzymatic) | - |
| HCI-2509 | PC9 | NSCLC | 0.3 | [7][8] |
| HCI-2509 | H1975 | NSCLC | 0.5 | [7][8] |
| HCI-2509 | A549 | NSCLC | 1.2 | [7][8] |
| HCI-2509 | H460 | NSCLC | 1.5 | [7][8] |
| SP-2577 (Seclidemstat) | TC-32 | Ewing Sarcoma | 3.3 ± 0.7 | [9] |
| CC-90011 (Pulrodemstat) | TC-32 | Ewing Sarcoma | 36 ± 23 | [9] |
| ORY-1001 (Iadademstat) | TC-32 | Ewing Sarcoma | 178 ± 38 | [9] |
Note: Data for this compound in specific cell lines was not available in the search results. The provided data for other inhibitors illustrates the principle of cell line-dependent IC50 variability.
Table 2: Solubility and Stability of Selected LSD1 Inhibitors
| Compound | Solubility in Aqueous Buffer (µM) | Stability (% remaining after 6 days at 37°C) | Reference |
| Tranylcypromine (TCP) | >100 | >90% | [6] |
| Phenelzine (PLZ) | >100 | 4% | [6] |
| SP-2509 | Precipitates at 100 µM | 68% | [6] |
| Seclidemstat | Precipitates at 100 µM | >90% | [6] |
Note: Specific solubility and stability data for this compound were not found. This table demonstrates that even within the same class of inhibitors, these properties can vary significantly.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C and 5% CO2.
-
Addition of MTT/XTT Reagent: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: For MTT assays, add the solubilization solution and read the absorbance at the appropriate wavelength (typically 570 nm). For XTT assays, directly read the absorbance (typically 450-500 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for H3K4me2
-
Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-polyacrylamide gel (typically 15%).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.[1][7]
Protocol 3: In Vitro LSD1 Enzymatic Assay (Fluorometric)
This protocol is based on a typical commercial LSD1 inhibitor screening assay kit.[10][11][12]
-
Reagent Preparation: Prepare all reagents, including assay buffer, purified LSD1 enzyme, H3K4me2 peptide substrate, and the detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate), according to the kit's manual.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add the purified LSD1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 30-60 minutes).
-
Signal Development: Stop the enzymatic reaction and add the detection reagent mixture. Incubate in the dark for a few minutes to allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of LSD1 inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. caymanchem.com [caymanchem.com]
- 12. abcam.com [abcam.com]
Technical Support Center: Lsd1-IN-5 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lsd1-IN-5 in in vivo experiments. As a potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1) with an IC50 of 121 nM, this compound is a valuable tool for studying the biological roles of LSD1.[1][2] This guide aims to address common challenges encountered during the in vivo delivery of this compound and similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for this compound in vivo?
While specific in vivo delivery protocols for this compound have not been extensively published, a common route of administration for similar small molecule LSD1 inhibitors, such as ZY0511, is intraperitoneal (IP) injection.[3][4] Oral administration has also been reported for other reversible LSD1 inhibitors like CC-90011.[5] The optimal delivery method should be determined based on the experimental model, target tissue, and the pharmacokinetic properties of the compound.
Q2: How should I formulate this compound for in vivo administration?
This compound is a hydrophobic molecule. Therefore, proper formulation is critical for its solubility and bioavailability in vivo. Common vehicles for hydrophobic drugs include:
-
A mixture of DMSO, PEG300, Tween 80, and saline. The initial dissolution in a small amount of DMSO is often followed by dilution with PEG300, Tween 80, and finally saline to create a stable solution or suspension suitable for injection.
-
Corn oil or other biocompatible oils. For some hydrophobic compounds, suspension in an oil-based vehicle can be effective for subcutaneous or oral delivery.
It is crucial to perform small-scale formulation tests to ensure the stability and solubility of this compound in the chosen vehicle before preparing a large batch for your experiment.
Q3: What is a typical dosing regimen for an LSD1 inhibitor in a mouse xenograft model?
Dosing regimens can vary significantly depending on the specific inhibitor, tumor model, and treatment schedule. For the LSD1 inhibitor ZY0511, a dose of 100 mg/kg was administered intraperitoneally for 18 consecutive days in a hepatocellular carcinoma xenograft model.[6] For another reversible LSD1 inhibitor, CC-90011, a recommended phase 2 dose in humans was established at 60 mg once per week.[5] Researchers should perform dose-response studies to determine the optimal, non-toxic dose of this compound for their specific experimental setup.
Q4: What are the potential off-target effects of this compound?
While this compound is a potent LSD1 inhibitor, it is essential to consider potential off-target effects. LSD1 shares structural similarities with other flavin-dependent amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). It is advisable to consult selectivity data for this compound if available, or for structurally related compounds, to understand its potential interaction with other enzymes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the formulation vehicle. | The compound has poor solubility in the chosen vehicle. The concentration is too high. | - Increase the percentage of co-solvents like DMSO or PEG300 in your formulation. - Gently warm the solution and sonicate to aid dissolution. - Reduce the final concentration of this compound. - Test alternative vehicle compositions. |
| Injection site irritation or inflammation. | The formulation vehicle (e.g., high concentration of DMSO) is causing local toxicity. The injection volume is too large. | - Decrease the concentration of DMSO in the final formulation to less than 10%. - Reduce the injection volume according to institutional guidelines (typically not exceeding 10 mL/kg for IP injections in mice).[7] - Consider a different route of administration, such as oral gavage, if feasible. |
| Lack of in vivo efficacy at a previously reported effective dose. | Poor bioavailability due to formulation issues. Rapid metabolism or clearance of the compound. Incorrect dosing or administration schedule. | - Re-evaluate the formulation to ensure the compound is fully dissolved or forms a stable suspension. - Increase the dosing frequency based on the compound's half-life, if known. - Perform a pilot study with a higher dose, while carefully monitoring for toxicity. - Analyze plasma or tissue levels of this compound to assess its pharmacokinetic profile. |
| Animal toxicity (e.g., weight loss, lethargy). | The dose of this compound is too high. The formulation vehicle is causing systemic toxicity. | - Reduce the dose of this compound. - Administer the vehicle alone to a control group of animals to assess its toxicity. - Monitor the animals' health daily and consider establishing a humane endpoint for the study. |
Experimental Protocols
General Protocol for Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for the IP administration of a formulated small molecule inhibitor like this compound. Always adhere to your institution's approved animal care and use protocols.
Materials:
-
This compound formulated in a sterile vehicle
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[7]
-
70% ethanol or other appropriate disinfectant
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse and allow its hindquarters to rest on a firm surface.
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the mouse for any signs of distress, such as lethargy, labored breathing, or abdominal swelling.
-
Observe the injection site for any signs of irritation or inflammation.
-
Visualizations
Caption: Simplified signaling pathway of LSD1 and its inhibition by this compound.
Caption: A general workflow for in vivo experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZY0511, a novel, potent and selective LSD1 inhibitor, exhibits anticancer activity against solid tumors via the DDIT4/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. ZY0511 | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
Lsd1-IN-5 interference with assay reagents
Welcome to the technical support center for Lsd1-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and reversible LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with a reported IC50 of 121 nM.[1] LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), which are marks of active transcription.[2][3] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which can alter gene expression.[1] LSD1's catalytic activity is dependent on its flavin-adenine dinucleotide (FAD) cofactor.[2]
Q2: What are the common assays used to measure the activity of this compound?
A2: The activity of this compound is typically assessed by measuring its ability to inhibit the enzymatic activity of LSD1. Common assays can be categorized as biochemical (in vitro) or cell-based.
| Assay Category | Specific Method | Principle |
| Biochemical | Peroxidase-Coupled Assays | Detects H2O2, a byproduct of the LSD1 demethylation reaction, using horseradish peroxidase (HRP) to generate a colorimetric or fluorescent signal.[2][3] |
| Formaldehyde Dehydrogenase-Coupled Assays | Measures the formaldehyde produced during demethylation.[2] | |
| Mass Spectrometry-Based Assays | Directly measures the methylation status of a peptide substrate, offering a highly specific and direct readout of enzyme activity.[2] | |
| Antibody-Based Assays (e.g., DELFIA) | Uses specific antibodies to detect the demethylated product on a peptide substrate.[2][3] | |
| Cell-Based | Western Blotting | Measures the levels of H3K4me2 in cells treated with this compound to confirm target engagement. An increase in H3K4me2 indicates LSD1 inhibition. |
| Chromatin Immunoprecipitation (ChIP) | Determines the enrichment of H3K4me2 at specific gene promoters. | |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | Assesses the effect of this compound on the growth and survival of cancer cell lines where LSD1 is a therapeutic target.[4][5] |
Q3: Are there known interferences of this compound with common assay reagents?
A3: While there are no specific reports detailing assay interference by this compound, its chemical nature as a resveratrol derivative suggests potential areas for consideration. Resveratrol and its derivatives are known to possess antioxidant and redox-modulating properties.[1][6] This is particularly relevant for assays that rely on redox reactions, such as those involving HRP. Additionally, like many small molecules, there is a potential for interference with optical readouts (absorbance or fluorescence) if the compound itself absorbs light or fluoresces in the same range as the assay signal. It is crucial to run appropriate controls to identify and mitigate such potential interferences.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in HRP-coupled assays.
Possible Causes:
-
Redox Activity of this compound: As a resveratrol derivative, this compound may have intrinsic antioxidant or pro-oxidant properties that can interfere with the HRP-catalyzed reaction, which relies on the detection of H2O2.[6][7] This can lead to either an underestimation or overestimation of LSD1 inhibition.
-
Direct Inhibition of HRP: The compound might directly inhibit the horseradish peroxidase enzyme.
-
Light Absorption or Fluorescence Interference: If this compound absorbs light at the wavelength used for colorimetric readout or fluoresces at the emission wavelength of the assay, it can lead to inaccurate results.
-
Presence of Thiol-Containing Reagents: Some assay buffers may contain thiol-containing reagents like DTT or GSH, which can interfere with certain fluorometric probes used in HRP assays.[6]
Solutions:
-
Run a "No-Enzyme" Control: To test for redox activity or direct HRP inhibition, perform the assay in the absence of LSD1 but with all other components, including this compound and HRP. A change in signal in this control would indicate interference.
-
Run a "No-HRP" Control: To check for intrinsic fluorescence or color of this compound, mix the compound with the detection reagent in the absence of HRP.
-
Orthogonal Assay Validation: It is highly recommended to confirm the IC50 value using a direct detection method that is less prone to interference, such as:
-
Check Reagent Compatibility: If using a commercial kit, review the manufacturer's instructions for any incompatibilities with thiol-containing compounds.[6]
Issue 2: Discrepancy between biochemical IC50 and cellular activity of this compound.
Possible Causes:
-
Cell Permeability and Efflux: this compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected.
-
Nonspecific Binding: The compound may bind to plasticware, serum proteins in the culture medium, or cellular components other than the target.[10]
-
Metabolism of the Compound: Cells may metabolize this compound into a less active or inactive form.
-
Assay-Specific Artifacts in Cell-Based Assays: The compound might interfere with the readout of the cell viability assay itself (e.g., affecting cellular redox state in MTT assays).[11]
Solutions:
-
Measure Intracellular Concentration: Use techniques like LC-MS/MS to determine the actual intracellular concentration of this compound.[10]
-
Target Engagement Assay: Perform a Western blot to measure the levels of H3K4me2 in treated cells. A dose-dependent increase in this marker confirms that this compound is reaching its target and inhibiting LSD1 activity within the cell.
-
Control for Cell Viability Assay Interference: To check for interference with an MTT assay, run a control plate with acellular media containing different concentrations of this compound and the MTT reagent.[11] Any color change would indicate a direct chemical reaction. For luciferase-based viability assays, test for direct inhibition of luciferase by the compound.
-
Optimize Assay Conditions: For cell-based assays, ensure optimal cell seeding density and incubation times, as these can significantly impact the results.[12][13]
Experimental Protocols
Protocol 1: Horseradish Peroxidase (HRP)-Coupled Fluorometric Assay for LSD1 Activity
This protocol is based on the principle that the demethylation of a histone H3K4me2 peptide substrate by LSD1 produces H2O2, which is then used by HRP to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin).[2][3]
-
Reagent Preparation:
-
LSD1 Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT (check for compatibility with the specific fluorescent probe).
-
Recombinant LSD1/CoREST complex.
-
H3K4me2 peptide substrate.
-
This compound serial dilutions in DMSO.
-
HRP solution.
-
Amplex Red solution.
-
-
Assay Procedure:
-
Add LSD1 enzyme to the wells of a black 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and develop the signal by adding a solution containing HRP and Amplex Red.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Read the fluorescence at an excitation of ~530-560 nm and an emission of ~580-590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Western Blot for Cellular Target Engagement
This protocol allows for the confirmation of LSD1 inhibition in a cellular context by measuring the accumulation of the H3K4me2 mark.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 24-72 hours. Include a DMSO vehicle control.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and extract histones using an acid extraction protocol or a commercial kit.
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K4me2 levels in this compound-treated samples to the vehicle control.
-
Visualizations
Caption: Mechanism of this compound action on the LSD1 signaling pathway.
Caption: Recommended experimental workflow for characterizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylation catalysed by LSD1 is a flavin-dependent oxidative process [air.unimi.it]
- 5. LSD1 [ahweb.caltech.edu]
- 6. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 mediated changes in the local redox environment during the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. Crystal structure of human histone lysine-specific demethylase 1 (LSD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
Interpreting unexpected results with Lsd1-IN-5
Welcome to the technical support center for Lsd1-IN-5, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues that may arise during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2] By inhibiting LSD1, this compound is expected to lead to an increase in global and locus-specific H3K4me2 and H3K9me2 levels, resulting in changes in gene expression.
Q2: What are the known histone and non-histone substrates of LSD1?
A2: LSD1's primary histone substrates are H3K4me1/2 and H3K9me1/2.[1][2] However, LSD1 is also known to demethylate several non-histone proteins, which can contribute to its biological effects. These include p53, DNMT1, E2F1, and STAT3.[1][3][4] The inhibition of LSD1 can therefore have effects beyond histone methylation changes.
Q3: Does this compound have any known off-target effects?
A3: Due to the structural similarity between LSD1 and other flavin-dependent amine oxidases, there is a potential for off-target activity. The most common off-targets for LSD1 inhibitors are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), as well as the related demethylase LSD2 (KDM1B).[4][5] Researchers should consider evaluating the effect of this compound on these related enzymes, especially if observing unexpected phenotypes. Some studies have also reported LSD1-independent effects of certain inhibitors, suggesting other cellular targets might be involved.[6]
Troubleshooting Guides
Unexpected Results in Cellular Assays
Problem 1: No significant change in global H3K4me2 levels after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment time.
-
Troubleshooting: Perform a dose-response and time-course experiment. We recommend starting with a concentration range of 0.1 to 10 µM and time points from 24 to 72 hours.
-
-
Possible Cause 2: Cell-type specific resistance.
-
Troubleshooting: The expression and activity of LSD1 can vary between cell lines. Confirm LSD1 expression in your cell line of interest via Western blot or qPCR. Some cancer cells have shown resistance to certain classes of LSD1 inhibitors.[6]
-
-
Possible Cause 3: Demethylase-independent function of LSD1.
-
Troubleshooting: In some contexts, the scaffolding function of LSD1, rather than its catalytic activity, is critical.[7][8] Even if global H3K4me2 levels are unchanged, this compound might still be affecting protein-protein interactions of LSD1. Consider performing co-immunoprecipitation experiments to assess the integrity of LSD1-containing complexes like CoREST.[2]
-
Problem 2: Paradoxical increase in the expression of some target genes.
-
Possible Cause 1: Dual role of LSD1 as a transcriptional repressor and activator.
-
Explanation: LSD1's function is context-dependent. While it typically represses transcription by demethylating H3K4me2 (an activation mark), it can also act as an activator by demethylating H3K9me2 (a repressive mark), often in complex with the androgen receptor.[2][9]
-
Troubleshooting: Investigate the H3K9me2 status at the promoter of the unexpectedly upregulated genes using Chromatin Immunoprecipitation (ChIP)-qPCR.
-
-
Possible Cause 2: Indirect effects on other signaling pathways.
-
Troubleshooting: LSD1 inhibition can lead to complex downstream effects. For example, some studies have shown that LSD1 inhibition can interfere with EGFR signaling.[6] Perform pathway analysis on your gene expression data to identify affected signaling networks.
-
Problem 3: Discrepancy between enzymatic IC50 and cellular EC50.
-
Possible Cause 1: Cell permeability and drug efflux.
-
Troubleshooting: this compound may have poor cell permeability or be actively transported out of the cell by efflux pumps. Consider using permeability assays or co-treatment with efflux pump inhibitors.
-
-
Possible Cause 2: Off-target effects contributing to cellular phenotype.
-
Possible Cause 3: The assay used to determine the IC50 may not be representative of the cellular context.
-
Explanation: Some in vitro assays for LSD1 activity use peptide substrates, which may not fully recapitulate the enzyme's activity on nucleosomal substrates in the cell.[10]
-
Troubleshooting: If possible, confirm inhibition using a cell-based target engagement assay, such as a cellular thermal shift assay (CETSA) or by measuring H3K4me2 levels in treated cells.
-
Problem 4: No effect on cell proliferation despite confirmed LSD1 inhibition.
-
Possible Cause 1: Cell line is not dependent on LSD1 for proliferation.
-
Troubleshooting: The role of LSD1 in cell proliferation can be highly context-dependent. Some cell types may have redundant pathways that compensate for LSD1 inhibition. Consider testing this compound in a panel of cell lines to identify sensitive models.
-
-
Possible Cause 2: this compound induces differentiation rather than apoptosis.
Data Presentation
Table 1: Comparative IC50 Values of Various LSD1 Inhibitors
| Inhibitor | Type | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Reference |
| Tranylcypromine (TCP) | Irreversible | ~200 µM | ~19 µM | ~16 µM | [1] |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM | >100 µM | >100 µM | [1] |
| GSK2879552 | Irreversible | 17 nM | >100 µM | >100 µM | [1] |
| SP-2509 | Reversible | 13 nM | >300 µM | >300 µM | [7] |
| HCI-2509 | Reversible | 0.3-5 µM | Not Reported | Not Reported | [6] |
| Compound 14 | Reversible | 0.18 µM | >1 µM | >1 µM | [5] |
Experimental Protocols
Protocol 1: Western Blot for Global H3K4me2 Levels
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear chromatin.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K4me2 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize H3K4me2 levels to total H3.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Drug Treatment:
-
The next day, treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of LSD1 and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of H3K4me2 levels.
Caption: Troubleshooting logic for interpreting unchanged global H3K4me2 levels.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition [ouci.dntb.gov.ua]
- 9. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lsd1-IN-5: A Comparative Guide to Reversible LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lsd1-IN-5 with other notable reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is intended to assist researchers in making informed decisions by objectively evaluating the performance of these compounds based on available experimental data.
Introduction to LSD1 and Reversible Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its activity is implicated in the regulation of gene expression, and its dysregulation is associated with various cancers. While irreversible LSD1 inhibitors have been developed, reversible inhibitors offer a potentially safer therapeutic profile by avoiding permanent enzyme inactivation. This guide focuses on the comparative analysis of this compound and other key reversible LSD1 inhibitors.
Biochemical Performance and Selectivity
The potency and selectivity of LSD1 inhibitors are critical parameters for their therapeutic potential. The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected reversible LSD1 inhibitors against LSD1 and the related monoamine oxidases, MAO-A and MAO-B.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity for LSD1 over MAO-A | Selectivity for LSD1 over MAO-B |
| This compound | 121[1][2] | >10 | >10 | >82-fold | >82-fold |
| Seclidemstat (SP-2577) | 13[3][4] | >300[4] | >300[4] | >23,000-fold | >23,000-fold |
| Pulrodemstat (CC-90011) | 0.25[5] | >10 | >10 | >40,000-fold | >40,000-fold |
| GSK-690 | 90 | >200 | Not Reported | >2,222-fold | Not Reported |
Cellular Activity and Proliferation
The cellular efficacy of LSD1 inhibitors is demonstrated by their ability to modulate histone methylation levels and inhibit the proliferation of cancer cells.
| Compound | Effect on Histone Marks | Cell Line | Antiproliferative Activity (GI50/EC50) |
| This compound | Increases H3K4me2[1][2] | Not Reported | Not Reported |
| Seclidemstat (SP-2577) | Not Reported | Ewing Sarcoma cell lines | Potent cytotoxicity[6] |
| Pulrodemstat (CC-90011) | Induces CD11b expression | THP-1 (AML) | 7 nM (EC50 for CD11b induction) |
| Kasumi-1 (AML) | 2 nM (EC50) | ||
| Downregulates GRP mRNA | H1417 (SCLC xenograft) | Effective at 2.5-5 mg/kg |
Signaling Pathways
LSD1 inhibition has been shown to impact several key signaling pathways involved in cancer progression. The following diagrams illustrate the role of LSD1 in the Wnt/β-catenin and PI3K/AKT/mTOR pathways and the potential impact of its inhibition.
Caption: LSD1's role in the Wnt/β-catenin signaling pathway.
Caption: LSD1's influence on the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
LSD1 Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of inhibitors against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated-H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody (Donor)
-
XL665-conjugated Streptavidin (Acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
FAD (cofactor)
-
384-well low volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of LSD1 enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate/FAD mix (final concentrations of ~100 nM biotin-H3K4me2 and 1 µM FAD).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of a detection mix containing the Europium-labeled antibody and XL665-Streptavidin.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot against inhibitor concentration to determine the IC50 value.
Caption: HTRF-based LSD1 inhibition assay workflow.
Western Blot for Histone Methylation
This protocol outlines the steps for detecting changes in histone methylation levels in cells treated with LSD1 inhibitors.
Materials:
-
Cell culture reagents
-
LSD1 inhibitor (e.g., this compound)
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to ~80% confluency and treat with the LSD1 inhibitor at various concentrations for a specified time (e.g., 24-72 hours).
-
Harvest cells and perform histone extraction using an acid extraction or a commercial kit.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify band intensities to determine the relative change in histone methylation.
Caption: Western blot workflow for histone methylation analysis.
Conclusion
This compound is a potent and selective reversible inhibitor of LSD1. When compared to other reversible inhibitors such as seclidemstat and pulrodemstat, this compound demonstrates a favorable potency in the nanomolar range. While specific data on its antiproliferative activity across various cell lines is not as extensively documented as for compounds in clinical trials, its ability to increase H3K4me2 levels confirms its on-target activity. The provided experimental protocols and signaling pathway diagrams offer a framework for further investigation and comparison of this compound and other reversible LSD1 inhibitors in a research setting. The high potency and selectivity of compounds like pulrodemstat highlight the ongoing progress in the development of reversible LSD1 inhibitors with significant therapeutic potential. Further studies are warranted to fully elucidate the cellular and in vivo efficacy of this compound in comparison to these clinical-stage candidates.
References
- 1. Pulrodemstat | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. abnova.com [abnova.com]
- 4. Pulrodemstat, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Reversible Inhibitor Lsd1-IN-5 Versus Irreversible LSD1 Inhibitors
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. Its role in transcriptional regulation through histone and non-histone protein demethylation makes it a pivotal player in cancer cell proliferation, differentiation, and survival. This guide provides a detailed comparison between the reversible LSD1 inhibitor, Lsd1-IN-5, and a class of well-characterized irreversible inhibitors currently in clinical development.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of this compound and prominent irreversible LSD1 inhibitors, focusing on their mechanism of action, biochemical potency, and performance in preclinical models. While extensive data is available for irreversible inhibitors such as Iadademstat (ORY-1001), GSK2879552, and INCB059872, which are in clinical trials, the publicly available data for the reversible inhibitor this compound is primarily limited to its biochemical potency.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and the class of irreversible inhibitors lies in their interaction with the LSD1 enzyme.
This compound , a resveratrol derivative, is a reversible inhibitor of LSD1.[1] This means it binds non-covalently to the enzyme, and its inhibitory effect can be reversed. This mode of action may offer advantages in terms of safety and potential for a more controlled modulation of LSD1 activity.
Irreversible LSD1 inhibitors , many of which are derivatives of tranylcypromine (TCP), act as mechanism-based inactivators.[2][3] They form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1.[2] This irreversible binding leads to a sustained, long-lasting inhibition of the enzyme.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and key irreversible LSD1 inhibitors.
Table 1: Biochemical Potency
| Inhibitor | Type | Target | IC50 (nM) | Selectivity |
| This compound | Reversible | LSD1 | 121[1] | Data not available |
| Iadademstat (ORY-1001) | Irreversible | LSD1 | <20[4] | Highly selective over MAO-A/B[5] |
| GSK2879552 | Irreversible | LSD1 | ~20-24[6][7] | >1000-fold selective over other FAD-dependent enzymes[8] |
| INCB059872 | Irreversible | LSD1 | 18[9] | Highly selective[9] |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | Assay | Potency (EC50/IC50) | Effect |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Iadademstat (ORY-1001) | MV4-11 (AML) | Proliferation (10 days) | 0.03 µM[10] | Induces differentiation at <1 nM[11] |
| GSK2879552 | SCLC cell lines | Proliferation (6 days) | 40-100% growth inhibition in sensitive lines[8][12] | Predominantly cytostatic[13] |
| MOLM-13 (AML) | Differentiation (CD86 expression) | 28 ± 6 nM (EC50)[14] | Induces myeloid differentiation markers[14] | |
| INCB059872 | SCLC cell lines | Proliferation | 47-377 nM (EC50)[4] | Inhibits proliferation[4] |
| THP-1 (AML) | Growth | Growth defect observed at 25 nM[15] | Induces differentiation[15] |
AML: Acute Myeloid Leukemia; SCLC: Small Cell Lung Cancer
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dosing | Effect |
| This compound | Data not available | Data not available | Data not available |
| Iadademstat (ORY-1001) | MV(4;11) Xenograft (AML) | <0.020 mg/kg, p.o. | Significantly reduced tumor growth[4] |
| GSK2879552 | NCI-H1417 Xenograft (SCLC) | 1.5 mg/kg, p.o. daily | 83% tumor growth inhibition[12] |
| INCB059872 | Human AML Xenograft | Oral administration | Significantly inhibited tumor growth[15] |
Signaling Pathways and Experimental Workflows
LSD1 inhibition impacts several critical signaling pathways in cancer. By preventing the demethylation of H3K4me1/2, LSD1 inhibitors lead to the re-expression of silenced tumor suppressor and differentiation-associated genes.[16][17] This is particularly relevant in hematological malignancies like AML, where LSD1 inhibition can overcome the differentiation block in leukemic blasts.[16][18]
The evaluation of LSD1 inhibitors typically follows a standardized workflow, from initial biochemical screening to cellular and in vivo validation.
Experimental Protocols
LSD1 Biochemical Inhibition Assay (Horseradish Peroxidase-Coupled)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
-
Principle: LSD1-mediated demethylation of a substrate peptide (e.g., H3K4me2) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal.[8][19][20]
-
Reagents:
-
Purified recombinant LSD1 enzyme
-
H3K4me2 peptide substrate
-
Test inhibitor (e.g., this compound or irreversible inhibitor)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well or 384-well plate, add the LSD1 enzyme, HRP, and Amplex Red reagent in assay buffer.
-
Add the test inhibitor dilutions to the appropriate wells.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 531/595 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present in the cell culture.[6][21][22][23]
-
Reagents:
-
Cancer cell line of interest (e.g., MV4-11 for AML, NCI-H526 for SCLC)
-
Cell culture medium
-
Test inhibitor
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 6-10 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the untreated control and determine the EC50 or IC50 value.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an LSD1 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line (e.g., MV4-11, NCI-H1417)
-
Test inhibitor formulated for oral or other appropriate administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (e.g., using calipers) and body weight at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Conclusion
Both reversible and irreversible inhibitors of LSD1 have demonstrated therapeutic potential in preclinical models of cancer. Irreversible inhibitors, such as Iadademstat, GSK2879552, and INCB059872, are well-characterized and have advanced into clinical trials, showing potent anti-tumor activity, particularly in AML and SCLC. This compound represents a promising reversible inhibitor with a potent biochemical profile. However, a more comprehensive understanding of its cellular and in vivo activity is necessary to fully assess its therapeutic potential in comparison to the more clinically advanced irreversible inhibitors. The choice between a reversible and an irreversible inhibitor will likely depend on the specific therapeutic context, balancing the need for sustained target inhibition with potential safety considerations.
References
- 1. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 2. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor activity of LSD1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 22. promega.com [promega.com]
- 23. ch.promega.com [ch.promega.com]
A Comparative Guide to LSD1 Inhibitors in Acute Myeloid Leukemia (AML) Models: ORY-1001 vs. GSK2879552
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, ORY-1001 (Iadademstat) and GSK2879552, in the context of Acute Myeloid Leukemia (AML).
LSD1 has emerged as a critical therapeutic target in oncology, particularly in AML, where its overexpression is associated with a block in cellular differentiation and the maintenance of leukemic stem cells.[1][2] Inhibition of LSD1 represents a promising epigenetic approach to AML therapy by restoring myeloid differentiation.[3] This guide synthesizes available data to facilitate an informed understanding of the therapeutic potential of ORY-1001 and GSK2879552.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for ORY-1001 and GSK2879552 in AML models.
| Inhibitor | Target | Mechanism | IC50 (AML Cell Lines) | Key In Vitro Effects | In Vivo Models | Key In Vivo Effects | Clinical Status (AML) |
| ORY-1001 (Iadademstat) | LSD1 (KDM1A) | Covalent, Irreversible | < 1 nM - 18 nM[4][5] | Induces differentiation of AML cells, reduces leukemic stem cell capacity.[4][6] | Rodent leukemia xenografts, Patient-Derived Xenografts (PDX).[4][6] | Reduces tumor growth, extends survival.[6] | Phase IIa clinical trials completed.[7][8][9] |
| GSK2879552 | LSD1 (KDM1A) | Mechanism-based, Irreversible | Not explicitly stated, but showed decreased proliferation in 19 of 25 AML cell lines.[10] | Promotes expression of differentiation markers (CD11b, CD86).[10][11] | Mouse models of AML.[10][11] | Prolonged survival.[11] | Phase 1 investigation in patients with AML.[3] |
Signaling Pathway and Experimental Workflow
LSD1 Inhibition Signaling Pathway in AML
LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of genes involved in myeloid differentiation.[11] By inhibiting LSD1, compounds like ORY-1001 and GSK2879552 prevent this demethylation, leading to the re-expression of silenced genes and promoting the differentiation of leukemic blasts.[3][11]
Caption: LSD1 inhibition pathway in AML.
General Experimental Workflow for Preclinical Evaluation of LSD1 Inhibitors
The preclinical assessment of LSD1 inhibitors in AML models typically follows a standardized workflow, starting with in vitro characterization and progressing to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for LSD1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparison of ORY-1001 and GSK2879552.
In Vitro Cell Proliferation Assay (IC50 Determination)
-
Cell Lines: A panel of human AML cell lines (e.g., MV4-11, THP-1, Kasumi-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the LSD1 inhibitor (ORY-1001 or GSK2879552) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Flow Cytometry for Differentiation Markers
-
Cell Treatment: AML cells are treated with the LSD1 inhibitor or vehicle control for a defined time.
-
Antibody Staining: Cells are harvested, washed, and stained with fluorescently labeled antibodies specific for myeloid differentiation markers, such as CD11b and CD86.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Analysis: Data is analyzed using flow cytometry software to compare the expression levels between treated and control groups.
In Vivo AML Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Cell Implantation: Human AML cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice.
-
Treatment: Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are treated with the LSD1 inhibitor (e.g., oral gavage) or vehicle control according to a specific dosing schedule.
-
Efficacy Endpoints: Tumor burden is monitored regularly. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Pharmacodynamic Studies: At the end of the study, tissues may be collected to assess target engagement and downstream biomarker modulation.
Discussion and Conclusion
Both ORY-1001 and GSK2879552 have demonstrated promising preclinical activity in AML models, validating LSD1 as a therapeutic target.[4][6][11] ORY-1001 has progressed further in clinical development, with completed Phase IIa trials providing valuable safety and efficacy data in AML patients.[7][8] The data for GSK2879552 also supports its potential, showing significant survival benefits in preclinical AML models.[11]
The choice between these or other LSD1 inhibitors in a research or clinical setting will depend on a variety of factors including their specific potency against different AML subtypes, safety profiles, and potential for combination therapies. Further head-to-head preclinical studies and the results of ongoing and future clinical trials will be crucial in defining the optimal use of these targeted agents for the treatment of AML.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]
- 5. Recursion's Drug Discovery Pipeline | Recursion [recursion.com]
- 6. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leukemia cell of origin influences apoptotic priming and sensitivity to LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
A Researcher's Guide to Demethylase Inhibitor Selectivity: A Case Study on LSD1 Inhibitors
For researchers and drug development professionals, the precise targeting of epigenetic modifiers is paramount. This guide provides a comparative framework for evaluating the cross-reactivity of Lysine-Specific Demethylase 1 (LSD1) inhibitors with other demethylases, a critical step in preclinical development. While direct data for a compound specifically named "Lsd1-IN-5" is not publicly available, this guide will use a composite of data from well-characterized LSD1 inhibitors to illustrate the principles and experimental approaches for determining selectivity.
Understanding the Landscape of Lysine Demethylases
Lysine demethylases are broadly classified into two main families based on their catalytic mechanism: the flavin adenine dinucleotide (FAD)-dependent amine oxidases, which includes LSD1 (KDM1A) and its only homolog LSD2 (KDM1B), and the much larger Jumonji C (JmjC) domain-containing family, which are Fe(II) and α-ketoglutarate-dependent oxygenases.[1][2] Given the structural homology within the FAD-dependent family and with monoamine oxidases (MAO-A and MAO-B), assessing the selectivity of any new LSD1 inhibitor against these enzymes is a primary concern.[1][3][4]
Comparative Inhibitory Activity of a Putative LSD1 Inhibitor
To effectively evaluate a novel LSD1 inhibitor, its inhibitory activity must be profiled against a panel of related enzymes. The following table represents a hypothetical dataset for a selective LSD1 inhibitor, "Compound X," showcasing the kind of data researchers should aim to generate.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. LSD1 |
| LSD1 (KDM1A) | 15 | 1 |
| LSD2 (KDM1B) | >10,000 | >667 |
| MAO-A | >25,000 | >1667 |
| MAO-B | >25,000 | >1667 |
| JMJD2A (JmjC) | >50,000 | >3333 |
| JMJD3 (JmjC) | >50,000 | >3333 |
Table 1: Hypothetical selectivity profile of a novel LSD1 inhibitor, "Compound X." IC50 values represent the half-maximal inhibitory concentration. Fold selectivity is calculated as IC50 (Off-Target) / IC50 (LSD1).
Experimental Protocols for Assessing Demethylase Activity and Inhibition
Accurate and reproducible experimental data are the bedrock of any comparison guide. Below are detailed methodologies for key assays used to determine the potency and selectivity of demethylase inhibitors.
Biochemical HTRF Assay for LSD1 and LSD2 Activity
This assay quantitatively measures the enzymatic activity of LSD1 and LSD2 and the potency of inhibitors.
Principle: This homogeneous time-resolved fluorescence (HTRF) assay detects the demethylation of a biotinylated histone H3 peptide substrate by the demethylase. A europium-labeled anti-mono/di-methylated histone antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is methylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a high FRET signal. Inhibition of the demethylase leads to a decrease in the FRET signal.
Protocol:
-
Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer.
-
In a 384-well plate, add the test compound, recombinant human LSD1 or LSD2 enzyme, and the biotinylated H3K4me2 peptide substrate.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding a detection mixture containing the europium-labeled anti-H3K4me1/2 antibody and streptavidin-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (High-Content Imaging)
This assay confirms that the inhibitor can enter cells and engage its target, leading to an increase in the specific histone methylation mark.[5][6][7]
Principle: Cells overexpressing the target demethylase are treated with the inhibitor. An increase in the methylation status of the histone substrate is then detected and quantified using immunofluorescence and high-content imaging.[5][6] A catalytically inactive mutant of the demethylase serves as a crucial control to identify off-target effects.[5][6]
Protocol:
-
Seed cells (e.g., U2OS or HeLa) transiently transfected to express a FLAG-tagged wild-type or catalytically inactive demethylase (e.g., LSD1) into 96-well plates.[5][6]
-
After 24 hours, treat the cells with a serial dilution of the test compound for a specified period (e.g., 24-48 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the specific histone methylation mark (e.g., H3K4me2) and an antibody against the FLAG-tag to identify transfected cells.
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the histone methylation mark within the nucleus of transfected cells.
-
Plot the increase in fluorescence intensity against the inhibitor concentration to determine the cellular EC50.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the action and evaluation of an inhibitor.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors: Efficacy Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
The epigenetic regulator Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in oncology. Its overexpression is implicated in the progression of numerous cancers, including small cell lung cancer (SCLC), acute myeloid leukemia (AML), breast cancer, and prostate cancer. By removing methyl groups from histone and non-histone proteins, LSD1 plays a pivotal role in regulating gene expression, ultimately impacting cell proliferation, differentiation, and tumorigenesis. This guide provides a comparative overview of the efficacy of several prominent LSD1 inhibitors, presenting key experimental data to aid in research and development efforts.
Quantitative Efficacy of LSD1 Inhibitors
The following tables summarize the in vitro efficacy of key LSD1 inhibitors against various cancer cell lines. The data, presented as IC50 values (the concentration of a drug that gives half-maximal response), has been compiled from multiple preclinical studies.
Table 1: Comparative Efficacy of LSD1 Inhibitors in Small Cell Lung Cancer (SCLC) Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| GSK2879552 | NCI-H526 | Sensitive (qualitative) | [1] |
| NCI-H1417 | Growth Inhibition | [1] | |
| INCB059872 | NCI-H526 | 47 - 377 (range across panel) | [2] |
| NCI-H1417 | 47 - 377 (range across panel) | [2] | |
| CC-90011 | SCLC cell lines | Potent antiproliferative activity | [3] |
| Bomedemstat | SCLC PDX model | Notch pathway activation | [4] |
| ORY-1001 | SCLC cell lines | Growth inhibition | [1] |
Table 2: Comparative Efficacy of LSD1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| GSK2879552 | MOLM-13 | ~50 (with 100nM ATRA) | [5] |
| OCI-AML3 | ~20 (with 10nM ATRA) | [5] | |
| SKM-1 | EC50 for CD86/CD11b induction: 13/7 | [6] | |
| ORY-1001 | AML cell lines | Sub-nanomolar activity in differentiation assays | [7] |
| INCB059872 | AML cell lines | Induces differentiation | [5] |
| CC-90011 | AML cell lines | Potent on-target induction of differentiation | [8] |
| Tranylcypromine | AML cell lines | Synergistic effects with ATRA | [7] |
Table 3: Comparative Efficacy of LSD1 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Tranylcypromine | BT-549 | Inhibits migration and invasion | [9] |
| MDA-MB-231 | Inhibits migration and invasion | [9] | |
| Salvianolic acid B | MDA-MB-231 | 54.98 (at 24h) | [9] |
| Compound 20 (GSK-690 derivative) | MDA-MB-231 | 5.6 | [7] |
| MCF-7 | 3.6 | [7] |
Table 4: Comparative Efficacy of LSD1 Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| SP2509 | LNCaP-N-Myc | ~0.6 | [10] |
| NEPC cell lines | More sensitive than adenocarcinoma lines | [10] | |
| NCL1 | PC-3 | 6 - 67 (range across panel) | [7][11] |
| Namoline | LNCaP | 51 | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: LSD1-mediated gene silencing and its inhibition.
Caption: Workflow for an LSD1 enzymatic activity assay.
Caption: In vivo xenograft model experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate LSD1 inhibitor efficacy.
LSD1 Enzymatic Activity Assay (HTRF-based)
This protocol outlines a common method for determining the in vitro potency of LSD1 inhibitors.
-
Reagent Preparation:
-
Prepare a serial dilution of the test LSD1 inhibitor in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Prepare a solution of recombinant human LSD1 enzyme (e.g., 0.45 nM final concentration).
-
Prepare a reaction mixture containing flavin adenine dinucleotide (FAD) (e.g., 10 µM final concentration) and a biotinylated monomethylated histone H3 peptide substrate (e.g., H3(1-21)K4me1).
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted LSD1 inhibitor and the recombinant LSD1 enzyme.
-
Pre-incubate the plate on ice for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAD and peptide substrate mixture.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and add the HTRF detection reagents: a Europium cryptate-labeled anti-unmethylated H3K4 antibody and XL665-labeled streptavidin.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) x 104.
-
Determine the percent inhibition relative to a vehicle control.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.[8]
-
Cell Viability Assay (CCK-8)
This protocol describes a colorimetric assay to assess the effect of LSD1 inhibitors on cancer cell proliferation.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the LSD1 inhibitor.
-
Add 10 µL of the diluted inhibitor to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[15]
-
-
CCK-8 Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of LSD1 inhibitors.
-
Cell Preparation and Implantation:
-
Culture the desired cancer cell line (e.g., NCI-H1417 for SCLC) to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 106 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the LSD1 inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified duration or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Tissues can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.[17]
-
References
- 1. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 12. ovid.com [ovid.com]
- 13. ptglab.com [ptglab.com]
- 14. apexbt.com [apexbt.com]
- 15. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling the Consistency of LSD1 Inhibition: A Comparative Guide to Preclinical Data
An in-depth analysis of the reproducibility of Lysine-Specific Demethylase 1 (LSD1) inhibitor effects across various preclinical studies, providing researchers, scientists, and drug development professionals with a valuable comparative guide. This report focuses on key LSD1 inhibitors, presenting their reported efficacy, underlying mechanisms, and the experimental protocols utilized, thereby offering a clear perspective on the consistency of their performance.
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a significant therapeutic target in oncology.[1][2][3][4] It plays a crucial role in gene regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as demethylating non-histone substrates like p53 and STAT3.[3][5][6][7] Dysregulation of LSD1 has been implicated in the progression of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma, making it an attractive target for inhibitor development.[2][5][8]
This guide provides a comparative analysis of prominent LSD1 inhibitors, with a focus on their biochemical potency and cellular effects as reported in various studies. Due to the lack of specific public data for a compound named "Lsd1-IN-5," this guide will focus on well-characterized inhibitors to illustrate the landscape of LSD1 inhibition research.
Biochemical Potency of LSD1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for several LSD1 inhibitors against the purified enzyme. It is important to note that variations in assay conditions can lead to different IC50 values across studies.
| Compound | Type | LSD1 IC50 (nM) | Assay Method | Reference |
| HCI-2509 | Reversible | 13 | Not Specified | [9] |
| GSK-2879552 | Irreversible (covalent) | - | - | [2] |
| ORY-1001 (Iadademstat) | Irreversible (covalent) | - | - | [2] |
| IMG-7289 (Bomedemstat) | Irreversible (covalent) | - | - | [2] |
| SP-2509 | Reversible | 2500 | HTRF Assay | [10] |
| OG-668 | Reversible | 7.6 | HTRF Assay | [10] |
| Tranylcypromine (TCP) | Irreversible (covalent) | 5600 | HTRF Assay | [10] |
| Phenelzine (PLZ) | Irreversible (covalent) | >100,000 | HTRF Assay | [10] |
| Pargyline (PRG) | Irreversible (covalent) | >100,000 | HTRF Assay | [10] |
| Compound 14 | Reversible | 180 | Not Specified | [11] |
Note: A hyphen (-) indicates that a specific value was not provided in the referenced search results. The IC50 values can vary depending on the assay used (e.g., HTRF vs. HRP-coupled assay).[10]
Cellular Effects of LSD1 Inhibitors
The anti-proliferative effects of LSD1 inhibitors are a critical measure of their potential as therapeutic agents. The table below presents the IC50 values of various inhibitors in different cancer cell lines.
| Compound | Cell Line(s) | Cancer Type | Cellular IC50 (µM) | Reference |
| HCI-2509 | 6 NSCLC cell lines | Non-Small Cell Lung Cancer | 0.3 - 5 | [9] |
| Compound 14 | HepG2, HEP3B, HUH6, HUH7 | Liver Cancer | 0.93, 2.09, 1.43, 4.37 | [11] |
| Unspecified Inhibitors | SH-SY5Y | Neuroblastoma | 0.195 - 1.52 | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of LSD1 inhibitors, it is essential to visualize the pathways they affect and the experimental procedures used to evaluate them.
LSD1's Role in Transcriptional Regulation
LSD1 primarily functions within large protein complexes, such as the CoREST complex, to demethylate H3K4me1/2, leading to transcriptional repression.[7] Conversely, its demethylation of H3K9me1/2 can lead to transcriptional activation.[7]
Caption: LSD1-mediated transcriptional repression and its inhibition.
General Workflow for Evaluating LSD1 Inhibitors
The evaluation of LSD1 inhibitors typically follows a multi-step process, from initial biochemical screening to cellular assays and in vivo studies.
Caption: A typical experimental workflow for LSD1 inhibitor evaluation.
Experimental Protocols
Reproducibility of experimental results is highly dependent on the methodologies employed. Below are detailed protocols for key assays used in the characterization of LSD1 inhibitors.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the biochemical potency of LSD1 inhibitors.
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex.
-
Biotinylated histone H3 peptide (amino acids 1-21) dimethylated on lysine 4 (H3K4me2).
-
Europium cryptate-labeled anti-histone H3 antibody.
-
XL665-conjugated streptavidin.
-
Assay buffer.
-
Test compounds (LSD1 inhibitors).
-
-
Procedure:
-
The LSD1 enzyme, H3K4me2 peptide substrate, and the test compound are incubated together in an assay buffer.
-
The demethylation reaction is allowed to proceed for a specific time at a controlled temperature.
-
The detection reagents (Europium-antibody and XL665-streptavidin) are added to the reaction mixture.
-
After another incubation period, the HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 620 nm and 665 nm).
-
The ratio of the two emission signals is calculated, which is proportional to the amount of demethylated product.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
Cell Proliferation Assay (e.g., CCK8)
This assay measures the number of viable cells and is used to assess the anti-proliferative effects of the inhibitors.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compounds (LSD1 inhibitors).
-
Cell Counting Kit-8 (CCK8) or similar viability reagent.
-
96-well plates.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the LSD1 inhibitor.
-
After a defined incubation period (e.g., 72 hours), the CCK8 reagent is added to each well.
-
The plates are incubated for a further 1-4 hours.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[11]
-
Western Blot for Histone Methylation
This technique is used to confirm that the cellular effects of the inhibitor are due to the inhibition of LSD1's demethylase activity.
-
Reagents and Materials:
-
Cancer cell lines treated with the LSD1 inhibitor.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and membrane (e.g., PVDF).
-
Blocking buffer.
-
Primary antibodies against H3K4me2 and total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibodies overnight.
-
After washing, the membrane is incubated with the secondary antibodies.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
An increase in the H3K4me2 signal in treated cells compared to control cells indicates successful target engagement by the LSD1 inhibitor.
-
Conclusion
The reproducibility of the effects of LSD1 inhibitors across different studies is influenced by various factors, including the specific compound, the cancer type, and the experimental methodologies employed. While direct comparisons of IC50 values should be made with caution due to differing assay conditions, the overall trends in biochemical potency and cellular activity provide a valuable framework for understanding the therapeutic potential of these agents. The detailed protocols provided in this guide are intended to aid researchers in designing and interpreting experiments, ultimately contributing to the development of more effective and reproducible cancer therapies targeting LSD1.
References
- 1. drughunter.com [drughunter.com]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Meta-analysis of Preclinical Studies on LSD1 Inhibitors: A Comparative Guide
In the landscape of epigenetic drug development, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical target for therapeutic intervention in various cancers. While a multitude of LSD1 inhibitors are under investigation, this guide focuses on a comparative analysis of prominent preclinical candidates. An initial search for "Lsd1-IN-5" did not yield specific preclinical data, suggesting it may be a less documented or early-stage compound. Therefore, this analysis will focus on other well-characterized LSD1 inhibitors that have been subject to extensive preclinical evaluation and, in some cases, have advanced to clinical trials.
Comparative Efficacy of LSD1 Inhibitors
The following table summarizes the in vitro potency of several key LSD1 inhibitors against the LSD1 enzyme and in cellular models of cancer. These compounds represent different chemical scaffolds and modes of inhibition.
| Compound | Target(s) | IC50 (Enzymatic Assay) | Cell Line | Cellular Potency (IC50/GI50) | Reference |
| ORY-1001 (Iadademstat) | LSD1 | 18 nM | MLL-AF9 | Sub-nanomolar (differentiation) | [1] |
| GSK-2879552 | LSD1 | - | SCLC, AML | - | [2][3] |
| IMG-7289 (Bomedemstat) | LSD1 | - | - | - | [1][2] |
| INCB059872 | LSD1 | - | - | - | [1][2] |
| CC-90011 (Pulrodemstat) | LSD1 (non-covalent) | - | SCLC, AML | - | [1][2] |
| SP-2577 (Seclidemstat) | LSD1 (non-covalent) | - | Ewing Sarcoma | - | [1][4] |
| HCI-2509 | LSD1 (reversible) | - | LUAD cell lines | 0.3 - 5 µM | [5][6] |
| Tranylcypromine (TCP) | LSD1, MAO | Moderate | - | - | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key assays used to characterize LSD1 inhibitors.
LSD1 Inhibition Assay (Biochemical)
A common method to determine the enzymatic inhibitory activity of a compound is a biochemical assay using recombinant human LSD1. The assay typically measures the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a fluorescent probe like Amplex Red.
-
Reagents: Recombinant human LSD1-CoREST complex, H3K4me2 peptide substrate, Amplex Red, horseradish peroxidase (HRP), and the test inhibitor.
-
Procedure: The inhibitor at various concentrations is pre-incubated with the LSD1 enzyme. The demethylation reaction is initiated by adding the peptide substrate.
-
Detection: The reaction is coupled to the HRP-catalyzed oxidation of Amplex Red, and the resulting fluorescence is measured at an excitation/emission of 530/590 nm.
-
Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Viability and Proliferation Assays
To assess the effect of LSD1 inhibitors on cancer cell growth, standard cell viability assays such as the MTT or CellTiter-Glo assay are employed.
-
Cell Culture: Cancer cell lines (e.g., acute myeloid leukemia (AML) or small cell lung cancer (SCLC) lines) are seeded in 96-well plates and allowed to adhere overnight.[2]
-
Treatment: Cells are treated with a range of concentrations of the LSD1 inhibitor for a specified period (e.g., 48-72 hours).[5]
-
Measurement:
-
MTT Assay: MTT reagent is added, and after incubation, the formazan crystals are solubilized, and absorbance is read.
-
CellTiter-Glo Assay: Reagent is added to measure ATP levels as an indicator of cell viability, and luminescence is recorded.
-
-
Analysis: IC50 or GI50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Models
The anti-tumor efficacy of LSD1 inhibitors in a living organism is often evaluated using tumor xenograft models.
-
Model System: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The LSD1 inhibitor is administered orally or via injection according to a predetermined schedule and dose.
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., histone methylation status).
Signaling Pathways and Experimental Workflows
LSD1 Mechanism of Action
LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[7][8] It can also demethylate H3K9me1/2 in different contexts, which is associated with transcriptional activation.[7] LSD1 is a key component of several protein complexes, including the CoREST complex, which is crucial for its activity on nucleosomal substrates.[8]
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of an LSD1 inhibitor typically follows a standardized workflow, moving from initial biochemical screening to cellular assays and finally to in vivo models to assess efficacy and safety.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Lsd1-IN-5
For researchers and laboratory professionals engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Lsd1-IN-5, a potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to these procedures is essential to mitigate potential environmental and health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not publicly available, information for a structurally related compound, LSD1-IN-11p, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is prudent to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention. Do not eat, drink, or smoke in areas where this compound is handled or stored[1][2].
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol is a general guideline and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) procedures.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials from spill cleanups, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.
Step 2: Waste Collection and Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.
-
Never mix different types of waste in the same container.
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is strictly prohibited due to its potential aquatic toxicity[1].
Summary of Key Information
| Information Category | Guideline |
| Compound Name | This compound |
| Primary Hazards | Harmful if swallowed, Very toxic to aquatic life with long-lasting effects (based on related compound LSD1-IN-11p)[1] |
| Required PPE | Safety goggles/face shield, chemical-resistant gloves, lab coat, closed-toe shoes |
| Handling Location | Well-ventilated area, preferably a chemical fume hood |
| Waste Classification | Hazardous Waste |
| Disposal Method | Collection in a labeled, sealed container for pickup by institutional EHS |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash |
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
Personal protective equipment for handling Lsd1-IN-5
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the potent and reversible LSD1 inhibitor, Lsd1-IN-5.
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of your research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃BrN₂O₃ | [1] |
| Molecular Weight | 349.18 g/mol | [1] |
| CAS Number | 2035912-55-9 | [1][2] |
| IC₅₀ | 121 nM | [1][2][3] |
| Appearance | Crystalline solid | [4] |
| Storage (Lyophilized) | -20°C, desiccated | [1] |
| Stability (Lyophilized) | 36 months | [1] |
| Storage (In Solution) | -20°C | [1] |
| Stability (In Solution) | Use within 1 month | [1] |
Personal Protective Equipment (PPE) and Handling
Given that the toxicological properties of this compound have not been thoroughly investigated, it should be handled as a potentially hazardous substance.[5] The following PPE and handling procedures are mandatory to minimize exposure.
Recommended Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times when handling this compound.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider a chemically resistant gown.
-
Respiratory Protection: If working with the powdered form for extended periods or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. All work with the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood.
Safe Handling Procedures:
-
Avoid Contact: Do not allow the compound to come into contact with the skin, eyes, or clothing.[4]
-
Avoid Inhalation: Avoid breathing dust or aerosols.[6] Handle the solid form in a chemical fume hood.
-
Good Laboratory Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.[7]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[5]
Experimental Workflow
The following diagram illustrates a typical in vitro experimental workflow for assessing the inhibitory activity of this compound.
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
This guide is intended to provide essential safety and handling information. Researchers should always consult their institution's specific safety protocols and exercise caution when working with any research chemical.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
